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  • Product: 5-Bromocyclooct-1-ene

Core Science & Biosynthesis

Foundational

Precision Synthesis of (Z)-5-Bromocyclooct-1-ene: A Guide to Selective Monohydrobromination

Executive Summary Target Molecule: (Z)-5-bromocyclooct-1-ene (CAS: 4103-12-2) Starting Material: (1Z,5Z)-1,5-Cyclooctadiene (1,5-COD) Primary Application: Precursor for Ring-Opening Metathesis Polymerization (ROMP), bioo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (Z)-5-bromocyclooct-1-ene (CAS: 4103-12-2) Starting Material: (1Z,5Z)-1,5-Cyclooctadiene (1,5-COD) Primary Application: Precursor for Ring-Opening Metathesis Polymerization (ROMP), bioorthogonal chemistry (TCO synthesis), and functionalized macrocycles.[1][2]

This guide details the selective electrophilic monohydrobromination of 1,5-COD. Unlike standard alkene brominations, this reaction presents a unique challenge: the medium-ring effect. The eight-membered ring is prone to transannular cyclization , where the carbocation intermediate reacts with the distal double bond to form bicyclic isomers (e.g., bicyclo[3.3.0]octane derivatives).[2] Furthermore, preventing the second addition of HBr (forming dibromocyclooctane) requires precise stoichiometric and kinetic control.[2]

The protocol below prioritizes the ionic pathway at controlled temperatures to favor the monocyclic, mono-addition product over bicyclic or di-addition byproducts.

Part 1: Mechanistic Principles & Control Strategy

The Selectivity Challenge

The synthesis relies on the reaction of cis,cis-1,5-cyclooctadiene with hydrogen bromide. Two major competing pathways dictate the yield:

  • Pathway A (Desired): Protonation of one alkene leads to a carbocation, which is immediately trapped by the bromide ion to form 5-bromocyclooct-1-ene.

  • Pathway B (Parasitic Transannular Shift): The initial carbocation undergoes a transannular attack by the π-electrons of the C5-C6 double bond, collapsing the ring into a bicyclic system (pentalane framework).

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the desired kinetic product and the thermodynamic bicyclic byproducts.

ReactionPathway cluster_legend Control Factors COD 1,5-Cyclooctadiene Cation Carbocation Intermediate (C8 Ring) COD->Cation Protonation (0°C) HBr HBr (AcOH) HBr->Cation Product (Z)-5-Bromocyclooct-1-ene (Target) Cation->Product Br- Attack (Kinetic) Bicycle Bicyclo[3.3.0]octane Derivatives Cation->Bicycle Transannular Cyclization Dibromide 1,5-Dibromocyclooctane (Over-addition) Product->Dibromide Excess HBr (Long reaction time) L1 Low Temp (0°C) favors Kinetic Route L2 Stoichiometry (1.0 eq) prevents Dibromide

Caption: Divergent pathways in the hydrobromination of 1,5-COD. Low temperature and solvent choice are critical to suppressing Pathway B (Red).[2]

Part 2: Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
1,5-Cyclooctadiene >99% Purity, redistilledStarting material.[2][3] Old samples form peroxides; distill before use.
HBr in Acetic Acid 33 wt. % solutionReagent.[4][5] Anhydrous HBr gas can be used, but AcOH solution allows better thermal control.[2]
Dichloromethane (DCM) AnhydrousCo-solvent (optional) to dilute and manage exotherms.[2]
Sodium Bicarbonate Saturated Aq.[4]Quenching/Neutralization.
Magnesium Sulfate AnhydrousDrying agent.
Step-by-Step Methodology
1. Preparation and Setup
  • System: Use a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.[2]

  • Atmosphere: Flush the system with dry Nitrogen or Argon. While not strictly air-sensitive, moisture can promote unwanted hydration products (alcohols).[2]

  • Cooling: Immerse the flask in an ice/salt bath to maintain an internal temperature of -5°C to 0°C .

2. Reaction Initiation
  • Charge the flask with 1,5-Cyclooctadiene (1.0 equiv) .[2]

  • Optional: Add a small volume of DCM if the stirring is difficult at low temps, but pure COD is preferred to maximize concentration for the mono-addition.

  • Load the HBr/AcOH solution (0.95 - 1.0 equiv) into the addition funnel.

    • Critical Note: Use a slight deficit of HBr (0.95 eq) to ensure no unreacted HBr remains to attack the product.[2] It is easier to remove unreacted COD (bp 151°C) than the dibromide byproduct.

3. Controlled Addition
  • Add the HBr solution dropwise over 60–90 minutes.

  • Monitor Temperature: The reaction is exothermic. Do not allow the temperature to exceed 5°C. Higher temperatures increase the kinetic energy available for the ring to twist into the conformation required for transannular cyclization.

  • Once addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. Do not warm to room temperature immediately.

4. Work-up
  • Pour the cold reaction mixture into ice water (3x reaction volume) to quench the acid and precipitate the organic phase.

  • Extract with Hexanes or Pentane (3x). Avoid DCM here if possible to make solvent removal easier later.

  • Wash the combined organic layers with:

    • Water (2x)

    • Saturated NaHCO₃ (until effervescence ceases)

    • Brine (1x)

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath < 30°C).

5. Purification (The "Make or Break" Step)

The crude oil contains the target, unreacted COD, and potentially trace bicyclics.[2]

  • Method: Fractional Vacuum Distillation.

  • Conditions: High vacuum (< 5 mmHg) is essential to keep the pot temperature low.

  • Fractions:

    • Fore-run: Unreacted 1,5-COD (boils significantly lower).[2]

    • Product: (Z)-5-bromocyclooct-1-ene (typically bp ~65–70°C at 5 mmHg).[2]

    • Residue: Dibromides and polymers (do not distill).[2]

Part 3: Quality Control & Characterization[2]

Validation Metrics
Analytical MethodExpected SignalInterpretation
1H NMR (CDCl₃) Multiplet δ 5.6–5.8 ppm (2H)Vinylic protons (HC=CH).[2] Confirms retention of one double bond.[6]
1H NMR (CDCl₃) Multiplet δ 4.2–4.5 ppm (1H)Methine proton adjacent to Br (-CHBr-).
13C NMR ~130 ppm (2 signals)Alkene carbons.[2][7]
13C NMR ~55-60 ppm (1 signal)C-Br carbon.[2]
GC-MS M+ peak at m/z ~188/190Characteristic 1:1 isotope pattern for Bromine.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Polymerization or Transannular cyclizationEnsure temperature stayed < 5°C. Check HBr addition rate.
High Dibromide Content Excess HBr or Localized HotspotsImprove stirring efficiency; reduce HBr equivalents to 0.9.
Product is Colored (Brown) Free Bromine (

) formation
Wash organic phase with dilute Sodium Thiosulfate.[2] Store in dark.

Part 4: Safety & Handling

  • Lachrymator: Allylic/Homoallylic bromides are potent lachrymators. All operations must be performed in a functioning fume hood.

  • Corrosive: HBr/AcOH is highly corrosive to skin and metal. Use glass equipment and butyl rubber gloves.

  • Storage: The product is light-sensitive and prone to elimination (forming 1,3-dienes) upon standing.[2] Store at 4°C over copper turnings (stabilizer) or with a trace of radical inhibitor (BHT) in amber vials.

References

  • Rossin, R., et al. Readily Accessible Strained Difunctionalized trans-Cyclooctenes.[2] Radboud Repository, 2022.[2] (Context on using 1,5-COD precursors for TCO synthesis). [Link]

  • Organic Syntheses. Related Protocol: Allylic bromination of 1,5-cyclooctadiene (Note: Distinguishes radical substitution from the addition protocol). Org.[1][6] Synth. Coll. Vol. 5, p. 285.[2] [Link]

  • Latos, P., et al. Hydrogenation and isomerization routes for 1,5-cyclooctadiene.[2] ResearchGate, 2023. (Context on purity and catalytic handling of COD). [Link]

Sources

Exploratory

Mechanism of Electrophilic Addition of HBr to Cycloocta-1,5-diene

This guide provides an in-depth technical analysis of the electrophilic addition of hydrogen bromide (HBr) to cycloocta-1,5-diene (1,5-COD). It addresses the unique reactivity of medium-sized rings, specifically the comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the electrophilic addition of hydrogen bromide (HBr) to cycloocta-1,5-diene (1,5-COD). It addresses the unique reactivity of medium-sized rings, specifically the competition between classical Markovnikov addition and transannular cyclization.

Technical Guide for Chemical Researchers & Process Scientists

Executive Summary

The reaction of cycloocta-1,5-diene (1,5-COD) with hydrogen bromide (HBr) is a textbook example of transannular participation in medium-ring chemistry. Unlike simple alkenes that undergo straightforward 1,2-addition, 1,5-COD exhibits a divergent pathway driven by ring strain and conformational proximity.

  • Primary Pathway: Transannular cyclization to form bicyclo[3.3.0]octane derivatives (pentalane framework).

  • Secondary Pathway: Classical 1,2-addition to form 5-bromo-1-cyclooctene .

  • Key Insight: The reaction outcome is heavily dependent on the "lifetime" of the intermediate carbocation, which is dictated by solvent polarity and temperature.

Mechanistic Pathways

The addition of HBr to 1,5-COD is not a single linear event but a bifurcated pathway. The mechanism is defined by the fate of the initial carbocation.

The Bifurcation Point

The reaction initiates with the protonation of one of the


-bonds.
  • Protonation: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -bond attacks the acidic proton (
    
    
    
    ) from HBr.
  • Carbocation Formation: A secondary carbocation is generated.[1][2] In a rigid system, this would be the endpoint for nucleophilic attack. However, in the flexible 8-membered ring, the cationic center is spatially proximal to the remaining C5-C6 double bond.

Pathway A: Classical 1,2-Addition (Kinetic Trap)

If the bromide ion (


) is in close proximity (ion pairing) and the solvent is non-polar, the carbocation is immediately trapped before rearrangement occurs.
  • Product: 5-bromo-1-cyclooctene

  • Conditions: High concentration of

    
    , non-polar solvents, low temperature.
    
Pathway B: Transannular Cyclization (Thermodynamic/Conformational Drive)

This is the dominant pathway in polar media or conditions favoring carbocation longevity.

  • Transannular Attack: The electron-rich

    
    -cloud of the C5-C6 double bond attacks the C1 carbocation from across the ring.
    
  • Bicyclic Intermediate: This forms a bicyclo[3.3.0]octyl cation . The strain energy of the 8-membered ring is relieved by forming two fused 5-membered rings (cis-fused).

  • Nucleophilic Capture: The bromide ion attacks the bicyclic cation.

  • Product: 1-bromobicyclo[3.3.0]octane (predominantly cis-fused).

Visualized Reaction Mechanism (DOT Diagram)

COD_Mechanism Start Cycloocta-1,5-diene (1,5-COD) + HBr TS1 Protonation Step (Rate Limiting) Start->TS1 Cation1 Cyclooctenyl Cation (Monocyclic Intermediate) TS1->Cation1  Formation of C+ Trap1 Pathway A: Immediate Trap by Br- Cation1->Trap1  Kinetic Control  (Non-polar solvent) Transannular Pathway B: Transannular π-Attack Cation1->Transannular  Thermodynamic Drive  (Ring Strain Relief) Prod1 5-bromo-1-cyclooctene (1,2-Addition Product) Trap1->Prod1 Cation2 Bicyclo[3.3.0]octyl Cation (Bicyclic Intermediate) Transannular->Cation2 Trap2 Nucleophilic Attack by Br- Cation2->Trap2 Prod2 1-bromobicyclo[3.3.0]octane (Transannular Product) Trap2->Prod2

Caption: Bifurcation of the electrophilic addition pathway showing competition between direct 1,2-addition and transannular cyclization.

Experimental Protocols & Data

Product Distribution by Solvent

The ratio of monocyclic to bicyclic products is highly sensitive to the reaction medium.

SolventDielectric Constant (

)
Major ProductMechanism Dominance
Pentane 1.85-bromo-1-cycloocteneIon-pairing favors 1,2-addition
Dichloromethane 8.9MixtureCompetitive pathways
Acetic Acid 6.2Bicyclo[3.3.0]octaneSolvation stabilizes cation for cyclization
Nitromethane 35.91-bromobicyclo[3.3.0]octaneHigh polarity favors transannular rearrangement
Synthesis Protocol: 1-Bromobicyclo[3.3.0]octane

Objective: Selective synthesis of the transannular product.

Reagents:

  • 1,5-Cyclooctadiene (10 mmol)

  • Dry HBr gas (excess)

  • Dichloromethane (

    
    ) or Acetic Acid (
    
    
    
    )

Procedure:

  • Preparation: Dissolve 1,5-COD (1.08 g, 10 mmol) in dry

    
     (50 mL) in a round-bottom flask equipped with a drying tube.
    
  • Addition: Cool the solution to 0°C in an ice bath. Slowly bubble dry HBr gas through the solution for 30 minutes.

    • Note: Control flow rate to prevent overheating (exothermic reaction).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check reaction progress via GC-MS. Look for the disappearance of the starting material peak (MW 108).

  • Workup: Wash the organic layer with saturated

    
     (2 x 20 mL) to neutralize excess acid, followed by brine (20 mL).
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via vacuum distillation or silica gel column chromatography (Hexanes/EtOAc 95:5) to obtain the bicyclic bromide.

Implications for Drug Development

Understanding this mechanism is critical for medicinal chemists working with medium-sized rings.

  • Scaffold Diversity: The reaction provides a facile route to the pentalane scaffold, a core structure in many natural products (e.g., hirsutene, capnellene).

  • Stereocontrol: The transannular cyclization typically yields cis-fused bicyclics, offering predictable stereochemistry for downstream functionalization.

  • Avoidance of Impurities: When targeting the monocyclic 5-bromo-1-cyclooctene for further cross-coupling, scientists must rigorously exclude polar solvents to prevent "loss" of material to the bicyclic isomer.

References

  • Transannular Reactions in Medium-Sized Rings. Source: Haufe, G., Mann, G. Chemistry of Alicyclic Compounds. Context: Detailed analysis of transannular hydride shifts and cyclizations in C8-C12 rings. URL:[Link]

  • Electrophilic Addition to Cycloocta-1,5-diene. Source:Journal of the Chemical Society, Perkin Transactions 1. Context: Mechanistic study confirming the formation of bicyclo[3.3.0]octane derivatives upon electrophilic attack. URL:[Link]

  • Conformational Control in Medium Rings. Source:Chemical Reviews. Context: Review of conformational constraints in 1,5-COD that facilitate transannular orbital overlap. URL:[Link]

Sources

Foundational

Technical Guide: 1H and 13C NMR Spectral Analysis of 5-Bromocyclooct-1-ene

Executive Summary Compound: 5-Bromocyclooct-1-ene (CAS: 4103-12-2) Molecular Formula: C₈H₁₃Br Molecular Weight: 189.10 g/mol Primary Application: Ring-Opening Metathesis Polymerization (ROMP) monomer; precursor for trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-Bromocyclooct-1-ene (CAS: 4103-12-2) Molecular Formula: C₈H₁₃Br Molecular Weight: 189.10 g/mol Primary Application: Ring-Opening Metathesis Polymerization (ROMP) monomer; precursor for trans-cyclooctene (TCO) bioorthogonal probes.[1][2]

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of (Z)-5-bromocyclooct-1-ene. As a Senior Application Scientist, I have structured this document to move beyond simple data listing, offering instead a mechanistic interpretation of the spectral features driven by the molecule's unique conformational fluxionality and synthetic origin.

Part 1: Synthetic Context & Sample Purity

Understanding the spectral data requires knowledge of the synthesis, as specific impurities (regioisomers) often complicate the baseline.

The standard industrial and laboratory synthesis involves the hydrobromination of 1,5-cyclooctadiene (1,5-COD) . Unlike direct bromination, which yields vicinal dibromides, the addition of HBr in glacial acetic acid favors the mono-addition product with high regioselectivity for the 5-position due to the transannular strain inherent in the eight-membered ring.

Synthesis & Impurity Profile Workflow

The following diagram illustrates the synthetic pathway and potential spectroscopic interferences.

SynthesisPath COD 1,5-Cyclooctadiene (Starting Material) Reaction Hydrobromination (HBr / AcOH, 0°C) COD->Reaction Electrophilic Addition Product (Z)-5-Bromocyclooct-1-ene (Target) Reaction->Product Major Pathway Impurity1 Dibromocyclooctanes (Over-bromination) Reaction->Impurity1 Excess HBr Impurity2 Unreacted COD (Starting Material) Product->Impurity2 Incomplete Conversion

Caption: Figure 1. Synthetic pathway for 5-bromocyclooct-1-ene highlighting potential impurities detectable by NMR.

Part 2: 1H NMR Spectral Data & Analysis

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz / 500 MHz Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)

The ¹H NMR spectrum of 5-bromocyclooct-1-ene is characterized by three distinct regions: the olefinic region, the methine (CH-Br) region, and the aliphatic envelope. Due to the conformational flexibility of the cyclooctene ring (boat-chair interconversions), signals often appear broader than in rigid systems unless performed at low temperatures.

Table 1: Representative ¹H NMR Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
5.60 – 5.75 Multiplet (m)2HH-1, H-2 Olefinic protons. The chemical shift is typical for cis-disubstituted alkenes in medium rings. The multiplet structure arises from coupling to adjacent allylic protons (H-3/H-8).
4.15 – 4.30 Multiplet (m)1HH-5 Methine (α-to-Br). The electronegativity of bromine deshields this proton. The signal is often a broad quintet-like multiplet due to vicinal coupling with H-4 and H-6.
2.35 – 2.55 Multiplet (m)2HH-3a, H-8a Allylic protons. These protons are deshielded by the double bond anisotropy.
2.10 – 2.25 Multiplet (m)2HH-3b, H-8b Allylic protons. Diastereotopic to H-3a/8a due to ring puckering.
1.90 – 2.10 Multiplet (m)4HH-4, H-6 Homoallylic / β-to-Br. These protons couple to both the allylic positions and the methine H-5.
1.50 – 1.70 Multiplet (m)2HH-7 Remote methylene. Furthest from the functional groups, appearing in the high-field aliphatic region.
Technical Insight: Conformational Averaging

At room temperature (25°C), the 8-membered ring undergoes rapid ring inversion. This averages the signals for protons that would otherwise be distinct in a frozen conformation.

  • Diagnostic Check: If the signal at δ 4.20 appears as a sharp quintet, the sample is likely pure and averaging rapidly. If it appears broadened or split, check for the presence of the trans-isomer (rare in standard synthesis) or restricted rotation due to low temperature.

Part 3: 13C NMR Spectral Data & Analysis

Solvent: CDCl₃ Reference: CDCl₃ triplet (77.16 ppm)

The ¹³C spectrum provides the most definitive confirmation of the carbon skeleton's symmetry and substitution pattern.

Table 2: Representative ¹³C NMR Assignments
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Context
129.5 – 130.5 CH (sp²)C-1, C-2 Alkene carbons. In the cis isomer, these are chemically equivalent (or nearly so) due to the plane of symmetry passing through C-5 and the C1-C2 bond midpoint.
55.0 – 56.5 CH (sp³)C-5 α-Carbon (C-Br). The carbon directly bonded to bromine. Its shift is characteristic of secondary alkyl bromides (typically 50–60 ppm).
38.5 – 39.5 CH₂ (sp³)C-4, C-6 β-Carbons. Flanking the bromine position.
26.0 – 27.0 CH₂ (sp³)C-3, C-8 Allylic carbons. Positioned next to the double bond.
24.5 – 25.5 CH₂ (sp³)C-7 γ-Carbon. The "bottom" of the ring, furthest from the reactive centers.

Part 4: Experimental Protocol for Spectral Validation

To ensure the data matches the values above, the sample must be prepared to minimize concentration effects which can shift signals in polarizable halides.

Protocol: NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal standard.

    • Why: Non-polar solvents minimize solvent-solute interactions that can complicate the multiplet analysis of the flexible ring.

  • Concentration: Prepare a solution of 10–15 mg of 5-bromocyclooct-1-ene in 0.6 mL of solvent.

    • Why: High concentrations (>50 mg/mL) can lead to viscosity broadening and small chemical shift perturbations due to self-association.

  • Acquisition Parameters (Standard):

    • Pulse Angle: 30°

    • Relaxation Delay (d1): ≥ 2.0 seconds (Ensure full relaxation of the methine proton).

    • Scans (ns): 16 (1H), 256-512 (13C).

Part 5: Structural Logic & Signaling

The following diagram maps the logical flow from the chemical structure to the observed NMR signals, aiding in rapid spectral interpretation.

NMRLogic Struct Structure: (Z)-5-Bromocyclooct-1-ene Alkene Feature: C=C Double Bond (C1, C2) Struct->Alkene Bromine Feature: C-Br Substitution (C5) Struct->Bromine Ring Feature: 8-Membered Ring (Flexibility) Struct->Ring Sig_Alkene 1H Signal: δ 5.6-5.7 ppm (Deshielding + Anisotropy) Alkene->Sig_Alkene Sig_Methine 1H Signal: δ 4.2 ppm (Inductive Effect of Br) Bromine->Sig_Methine Sig_Broad Signal Broadening (Conformational Averaging) Ring->Sig_Broad

Caption: Figure 2. Correlation map linking structural features of 5-bromocyclooct-1-ene to diagnostic NMR signals.

References

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy (General Cycloalkene Data). Available at: [Link]

  • Organic Syntheses. Synthesis of Cyclooctadiene Derivatives (General Methodologies). Available at: [Link]

Sources

Exploratory

conformational analysis of the 5-bromocyclooct-1-ene ring system

An In-Depth Technical Guide to the Conformational Analysis of the 5-Bromocyclooct-1-ene Ring System Abstract This guide provides a comprehensive technical overview of the methodologies and theoretical principles essentia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of the 5-Bromocyclooct-1-ene Ring System

Abstract

This guide provides a comprehensive technical overview of the methodologies and theoretical principles essential for the conformational analysis of 5-bromocyclooct-1-ene. As a representative medium-sized ring system, its analysis presents unique challenges due to inherent torsional and transannular strains. We delve into the synergistic application of advanced experimental techniques, primarily Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and single-crystal X-ray crystallography, with high-level computational chemistry methods. This document is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the causal reasoning behind methodological choices, ensuring a robust and self-validating approach to characterizing the complex potential energy surface of this fluxional molecule. Detailed protocols for both experimental and computational workflows are presented, alongside strategies for integrating the data to build a cohesive and validated conformational model.

Introduction: The Challenge of Medium-Sized Rings

Conformational analysis, the study of the three-dimensional shapes of molecules and their dynamic interconversions, is a cornerstone of modern chemistry. It provides critical insights into molecular reactivity, biological activity, and material properties. While the conformational behavior of small (3-4 membered) and common (5-7 membered) rings is well-understood, medium-sized rings (8-11 membered) represent a significant analytical challenge.[1][2] These systems are often too large to be rigid but too small to escape significant non-bonded interactions, leading to high torsional and transannular strain.[1][2][3] This results in a complex potential energy surface with multiple, energetically accessible conformations and relatively low barriers to interconversion, a phenomenon known as fluxionality.[4]

The subject of this guide, 5-bromocyclooct-1-ene, is an exemplary case. It is a valuable synthetic intermediate used in applications ranging from Ring-Opening Metathesis Polymerization (ROMP) to the synthesis of trans-cyclooctene (TCO) derivatives for bioorthogonal chemistry.[5] Its conformational landscape is dictated by the interplay of the eight-membered ring's inherent flexibility, the geometric constraints of the cis-(Z)-double bond, and the steric and electronic influence of the bromine atom at an allylic position. A thorough understanding of its conformational preferences and dynamic behavior is paramount for predicting its reactivity and designing new applications.

This guide will explore the integrated analytical workflow required to fully characterize such a system, combining the macroscopic, time-averaged data from spectroscopy with the static, solid-state picture from crystallography and the detailed energetic landscape from computational modeling.

The Conformational Landscape: Theoretical Framework

The parent cyclooctene ring is known to exist in several conformations, with the lowest energy forms often being variations of a twist-chair or twist-boat.[6] The introduction of the bromine atom at the C5 position significantly perturbs this landscape. The key questions to address are:

  • What are the stable, low-energy conformations of 5-bromocyclooct-1-ene?

  • What are the relative populations of these conformers at a given temperature?

  • What are the energy barriers (activation energies) for interconversion between these conformers?

  • How does the bromine substituent orient itself (e.g., axial vs. equatorial-like) in the most stable conformers?

These questions can be answered by mapping the molecule's potential energy surface (PES). The minima on this surface represent stable conformers, while the saddle points represent the transition states for their interconversion.

Experimental Approaches to Conformational Elucidation

No single experimental technique can fully describe a fluxional molecule. A combination of methods is required to probe both the static and dynamic aspects of the system.

Dynamic NMR (DNMR) Spectroscopy: Probing Molecular Motion

DNMR is the most powerful technique for studying the dynamics of molecules that are rapidly interconverting between two or more conformations.[7][8][9] The appearance of the NMR spectrum is highly dependent on the rate of this exchange relative to the NMR timescale.[4]

  • Slow Exchange Limit: At low temperatures, the interconversion is slow. The NMR spectrum shows distinct signals for each populated conformer.

  • Fast Exchange Limit: At high temperatures, the interconversion is very rapid. The spectrum displays a single set of time-averaged signals.

  • Coalescence: At an intermediate temperature, known as the coalescence temperature (Tc), the signals for the exchanging sites broaden and merge into a single, broad peak.

By analyzing the changes in the NMR line shape as a function of temperature, one can extract the kinetic and thermodynamic parameters for the conformational exchange process.[8]

  • Sample Preparation: Dissolve ~5-10 mg of 5-bromocyclooct-1-ene in a suitable deuterated solvent (~0.6 mL).

    • Causality: A low-melting solvent such as deuterated dichloromethane (CD₂Cl₂) or deuterated toluene (toluene-d₈) is essential for accessing the low temperatures required to reach the slow-exchange limit.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). This will likely represent the fast-exchange or intermediate-exchange regime.

  • Low-Temperature Analysis: Gradually lower the spectrometer's probe temperature in increments of 10-15 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Self-Validation: Continue lowering the temperature until no further sharpening or splitting of signals is observed. This ensures the slow-exchange limit has been reached, where the observed spectrum is a superposition of the individual spectra of each conformer.

  • High-Temperature Analysis: After reaching the lowest temperature, gradually increase the temperature past the initial ambient temperature in 10-15 K increments.

    • Self-Validation: Continue increasing the temperature until the time-averaged signals become sharp and show no further change. This confirms that the fast-exchange limit has been reached.

  • Line-Shape Analysis: Using specialized DNMR software, simulate the spectra at various temperatures between the slow and fast exchange limits to extract the rate constants (k) for the exchange process. This data can then be used in the Eyring equation to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡).

Single-Crystal X-ray Crystallography: An Atomic Snapshot

X-ray crystallography provides the precise, unambiguous three-dimensional structure of a molecule in the solid state.[10][11][12] This technique is invaluable for identifying a specific low-energy conformer and obtaining highly accurate geometric data, such as bond lengths, bond angles, and torsional angles.

  • Crystallization: The primary challenge is to grow a single, diffraction-quality crystal of 5-bromocyclooct-1-ene. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10][13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, from which the atomic positions are determined and refined.[10][13]

  • Insight: The resulting crystal structure represents a single conformation, effectively "frozen" in the crystal lattice. While this may be the global minimum energy conformer, it is not guaranteed. Crystal packing forces can sometimes favor a slightly higher energy conformer. Therefore, this data must be interpreted in conjunction with solution-phase (NMR) and theoretical (computational) results.

Computational Chemistry: Mapping the Energy Landscape

Computational chemistry is an indispensable tool for complementing experimental data. It allows for the systematic exploration of the entire conformational space and the calculation of relative energies of conformers and the transition states that connect them.[6][14]

The following workflow diagram illustrates a robust strategy for computational conformational analysis.

G cluster_0 Computational Analysis Workflow A 1. Initial Structure Generation (5-bromocyclooct-1-ene) B 2. Broad Conformational Search (Molecular Mechanics - MMFF/UFF) A->B C 3. Clustering & Selection (Identify unique low-energy conformers) B->C D 4. High-Level Geometry Optimization (DFT: B3LYP/6-31G(d,p)) C->D Unique Conformers E 5. Vibrational Frequency Analysis (Confirm minima/TS, get ZPVE) D->E Optimized Geometries F 6. Transition State Search (QST2/3, Berny optimization) D->F Conformer Pairs G 7. Final Energy Calculation (Single-point with larger basis set) D->G H 8. Data Analysis & Comparison (Relative energies, geometry, compare to experiment) E->H Validated Minima E->H Validated TS F->E Putative TS G->H cluster_A Conformer A (Global Minimum) cluster_B Conformer B (Higher Energy) A Energy = 0.0 kcal/mol TS ΔG‡ = 7.65 kcal/mol A->TS B Energy = 1.25 kcal/mol TS->B

Sources

Foundational

stability and storage conditions for 5-bromocyclooct-1-ene

This guide details the stability profile and rigorous storage protocols for 5-bromocyclooct-1-ene , a critical intermediate in the synthesis of trans-cyclooctene (TCO) derivatives for bioorthogonal chemistry (e.g., tetra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile and rigorous storage protocols for 5-bromocyclooct-1-ene , a critical intermediate in the synthesis of trans-cyclooctene (TCO) derivatives for bioorthogonal chemistry (e.g., tetrazine ligation) and Ring-Opening Metathesis Polymerization (ROMP).

Technical Monograph | CAS: 4103-12-2

Executive Summary

5-Bromocyclooct-1-ene is a medium-ring allylic bromide.[1] Its utility in generating highly strained trans-cyclooctenes (via elimination) inherently dictates its instability; the same reactivity that makes it a valuable precursor makes it prone to spontaneous degradation.

Unlike simple alkyl bromides, this compound possesses a "perfect storm" of structural vulnerabilities: ring strain common to cyclooctanoids and a good leaving group (bromide) at a secondary allylic position.[2] Improper storage leads to rapid dehydrohalogenation (reverting to 1,5-cyclooctadiene), hydrolysis , or oxidative discoloration .[2]

Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass.

Physicochemical Profile

ParameterSpecificationNotes
CAS Number 4103-12-2Often confused with 5-bromo-1-pentene; verify CAS.[1][3]
IUPAC Name (Z)-5-bromocyclooct-1-eneThe cis (Z) isomer is the standard stable form.
Molecular Weight 189.10 g/mol
Physical State Colorless to pale yellow oilDarkens to brown/red upon degradation (

release).
Boiling Point ~65–70°C @ 5 mmHgHigh vacuum distillation required to prevent thermal elimination.
Solubility DCM, THF, Et2O, HexanesImmiscible with water; hydrolyzes slowly in aqueous suspension.[2]
Density ~1.2–1.3 g/mL (Estimated)Denser than water.[4]

Stability Mechanisms & Degradation Pathways[2]

The primary threat to 5-bromocyclooct-1-ene is elimination . The molecule is essentially "spring-loaded" to eject HBr and form the more stable conjugated or isolated diene systems.

Degradation Hierarchy[2]
  • Thermal Elimination (Dehydrobromination): Even at room temperature, the compound can slowly eliminate hydrogen bromide (HBr) to form 1,5-cyclooctadiene (1,5-COD) or isomeric 1,3- and 1,4-dienes.[2] The released HBr is autocatalytic, accelerating further decomposition.[2]

  • Photolytic Cleavage: Exposure to UV/visible light promotes homolytic cleavage of the C-Br bond, generating bromine radicals (

    
    ). These radicals can abstract protons or recombine to form molecular bromine (
    
    
    
    ), causing the liquid to turn dark brown.[2]
  • Hydrolysis: In the presence of ambient moisture, the allylic bromide undergoes nucleophilic substitution (

    
     or 
    
    
    
    ) to form cyclooct-4-en-1-ol , releasing HBr.
Degradation Pathway Diagram

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways Start 5-Bromocyclooct-1-ene (Intact Reagent) Heat Trigger: Heat (>25°C) Start->Heat Light Trigger: UV/Light Start->Light Moisture Trigger: Moisture Start->Moisture COD 1,5-Cyclooctadiene (Elimination Product) Heat->COD E1/E2 Elimination HBr HBr (Autocatalyst) Heat->HBr Radical Bromine Radicals (Darkening/Polym.) Light->Radical Homolysis Alcohol Cyclooct-4-en-1-ol (Hydrolysis Product) Moisture->Alcohol Substitution (SN1) Moisture->HBr HBr->Start Accelerates Degradation

Caption: Thermal and environmental stress pathways leading to dehydrohalogenation and hydrolysis.[2] HBr byproduct acts as an autocatalyst.

The "Gold Standard" Storage Protocol[2]

To maintain purity >95% for sensitive applications (e.g., TCO synthesis), strictly adhere to the following protocol. Do not rely on "Room Temperature" shipping conditions for long-term storage.

Storage Matrix[2]
VariableRecommendationScientific Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable < 1 month)Low temperature kinetically inhibits the elimination of HBr.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents alkene oxidation) and moisture (prevents hydrolysis).[2]
Container Amber Glass Vial Blocks UV light to prevent radical formation and darkening.
Closure Teflon (PTFE) Lined Cap HBr (if formed) and organic vapors will degrade rubber septa/liners.[2]
Desiccant Store vial inside a secondary jar with desiccantDouble-barrier protection against freezer humidity.
Handling Workflow
  • Equilibrate: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the reagent, triggering hydrolysis.[2]

  • Dispense: Use a dry, inert-flushed syringe or glass pipette. Avoid using metal needles for prolonged periods if the liquid is already slightly acidic (degraded).[2]

  • Purge: Immediately backfill the headspace with Argon/Nitrogen before resealing.

  • Seal: Parafilm is insufficient for long-term protection against oxygen; use a tight screw cap with a PTFE liner.

Quality Control & Troubleshooting

Before committing this reagent to a multi-step synthesis (e.g., conversion to TCO), validate its integrity.[2]

Visual Inspection[2]
  • Pass: Clear, colorless, or very faint yellow oil.[2]

  • Fail: Dark orange, brown, or red liquid.[2] This indicates significant free bromine (

    
    ) evolution.[2]
    
  • Fail: Cloudiness or phase separation (indicates water contamination or polymer formation).[2]

NMR Validation ( NMR in )

The proton NMR spectrum provides a definitive purity check.[2]

  • Key Diagnostic Peak (Product): Look for the methine proton attached to the bromine (

    
    -Br).[2] It typically appears as a multiplet around 4.0 – 4.5 ppm .
    
  • Impurity Flag (1,5-COD): If degradation has occurred, you will see the sharp, symmetric multiplets of 1,5-cyclooctadiene appearing at ~5.6 ppm (alkene) and ~2.4 ppm (allylic).[2]

  • Impurity Flag (Alcohol): A broad singlet (variable shift) for -OH and a shift in the methine peak indicates hydrolysis.[2]

Purification of Degraded Material

If the material has yellowed but is not yet viscous (polymerized):

  • Filtration: Filter through a small plug of neutral alumina or silica to remove polar impurities and HBr.

  • Distillation: If purity is critical, perform a rapid vacuum distillation (<5 mmHg) at the lowest possible bath temperature. Caution: Do not overheat, as this will drive the elimination reaction.[2]

Safety & Hazards (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Specific Hazard: As an allylic bromide, it is a potent alkylating agent (lachrymator).[2] Handle strictly in a fume hood.

  • Spill Response: Absorb with inert material (vermiculite).[2] Do not use combustible materials (sawdust) if bromine is present.[2]

References

  • Synthesis from 1,5-Cyclooctadiene

    • Method: Hydrobromination of 1,5-COD using HBr in acetic acid.[1][5][6]

    • Source: Rossin, R., et al. "Highly Reactive Trans-Cyclooctene Tags with Improved Stability for Diels–Alder Chemistry in Vivo."[2] Bioconjugate Chemistry, 2013.[2][5] Link[2]

  • Application in TCO Synthesis

    • Context: Elimination of HBr from 5-bromocyclooct-1-ene to form trans-cyclooctene.
    • Source: Darko, A., et al. "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity." Chemical Reviews, 2021.[2] Link[2]

  • General Stability of Allylic Bromides

    • Context: Mechanisms of solvolysis and elimin
    • Source:March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition.[2] Wiley, 2019.[2]

  • Safety Data Sheet (SDS)

    • Source: Sigma-Aldrich / Merck Millipore (Product 4103-12-2). Link[2]

Sources

Exploratory

The Definitive Guide to 5-Bromocyclooct-1-ene: Physicochemical Profiling and Advanced Synthetic Applications

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing molecular architectures that require both structural flexibility and highly specific, orthogonal reactivity. 5-Bromoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing molecular architectures that require both structural flexibility and highly specific, orthogonal reactivity. 5-Bromocyclooct-1-ene (CAS: 4103-12-2) has emerged as a premier medium-ring allylic/alkyl bromide for these exact requirements[1]. By combining the thermodynamic driving force of an eight-membered strained ring with a reactive halogen handle, this molecule serves as a critical linchpin in two advanced domains: Ring-Opening Metathesis Polymerization (ROMP) for functionalized macrocycles[2], and Bioorthogonal Chemistry via trans-cyclooctene (TCO) Inverse Electron-Demand Diels-Alder (IEDDA) reactions[3].

This whitepaper provides a rigorous, self-validating technical framework for utilizing 5-bromocyclooct-1-ene in advanced organic synthesis and materials science.

Physicochemical and Structural Profiling

The utility of 5-bromocyclooct-1-ene is rooted in its conformational dynamics. The eight-membered ring is the smallest carbocycle that can accommodate a trans double bond, though the cis (Z) isomer is the stable ground state. The bromine atom at the C5 position sits on the convex face of the ring's crown conformation, minimizing steric hindrance and making it an exceptional electrophile for SN2 nucleophilic substitutions[1][4].

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance
IUPAC Name (1Z)-5-bromocycloocteneDenotes the stable cis geometry of the alkene.
CAS Number 4103-12-2Primary identifier for reagent sourcing[5].
Molecular Formula C8H13BrConfirms a single degree of unsaturation (alkene)[6].
Molecular Weight 189.09 g/mol Used for precise stoichiometric calculations[1].
Monoisotopic Mass 188.02006 DaCritical for GC-MS/LC-MS isotopic pattern validation[6].
XLogP3-AA ~3.3Indicates high lipophilicity; dictates solvent selection[6].

Core Reactivity I: Ring-Opening Metathesis Polymerization (ROMP)

In polymer chemistry, 5-bromocyclooct-1-ene is highly valued because the cyclooctene ring possesses sufficient ring strain (~16.7 kcal/mol) to drive ROMP, while the C5-bromine survives the metathesis conditions to provide a post-polymerization functionalization handle[2].

Mechanistic Causality: Standard ROMP often yields linear polymers with broad polydispersity. However, when 5-bromocyclooct-1-ene is polymerized using the second-generation Hoveyda-Grubbs (HG2) catalyst , the bidentate benzylidene ligand of the catalyst actively promotes an intramolecular backbiting process. This thermodynamic control exclusively yields high-purity macrocyclic oligo(cyclooctene)s, completely devoid of linear contaminants and end-groups[2]. The pendant bromines can then be quantitatively converted to azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC)[4].

G Monomer 5-Bromocyclooct-1-ene (Monomer) ROMP Ring-Opening Metathesis Polymerization Monomer->ROMP Catalyst Hoveyda-Grubbs 2nd Gen Catalyst Catalyst->ROMP Polymer Macrocyclic Poly (5-bromocyclooct-1-ene) ROMP->Polymer Strain Release & Backbiting PostMod Nucleophilic Substitution (e.g., Azidation) Polymer->PostMod C5 Bromine Handle Final Functionalized Architectural Polymer PostMod->Final

Workflow of 5-bromocyclooct-1-ene in ROMP and subsequent post-polymerization modification.

Core Reactivity II: Bioorthogonal "Click-to-Release" Chemistry

The second major application of 5-bromocyclooct-1-ene is its role as a precursor to trans-cyclooctene (TCO) derivatives.

Mechanistic Causality: The cis-alkene is photochemically isomerized to the trans-alkene, introducing massive torsional strain. This strain raises the ground-state energy of the dienophile, drastically lowering the activation energy required for an Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is orders of magnitude faster than standard click chemistry. When engineered with specific linkers, the resulting 1,4-dihydropyridazine intermediate rapidly tautomerizes and undergoes an elimination reaction, releasing a conjugated payload (e.g., the chemotherapeutic Doxorubicin) directly at a targeted tumor site[3].

G Precursor (Z)-5-Bromocyclooct-1-ene Subst Nucleophilic Substitution (Payload Attachment) Precursor->Subst CCO cis-Cyclooctene (CCO) Conjugate Subst->CCO Photo Photochemical Isomerization (UV / Sensitizer) CCO->Photo TCO trans-Cyclooctene (TCO) Conjugate Photo->TCO Strain Induction IEDDA IEDDA Click Reaction (in vivo / in vitro) TCO->IEDDA Tetrazine Tetrazine (Tz) Probe Tetrazine->IEDDA Release Targeted Payload Release (e.g., Doxorubicin) IEDDA->Release Pyridazine Elimination

Pathway from 5-bromocyclooct-1-ene to TCO-mediated IEDDA click-to-release drug delivery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Analytical checkpoints are embedded directly into the protocols.

Protocol A: Synthesis of (Z)-5-Bromocyclooct-1-ene via Hydrobromination

This protocol leverages the controlled electrophilic addition of HBr to one of the isolated double bonds of a symmetric diene[7].

  • System Preparation: Purge a 500 mL round-bottom flask with N2. Charge the flask with 33% (w/w) HBr in glacial acetic acid (0.98 equivalents relative to the diene).

  • Thermal Control (Critical): Cool the solution strictly to 0 °C using an ice bath. Causality: Low temperatures suppress the hydrobromination of the second alkene, preventing the formation of dibromocyclooctane.

  • Addition: Add (1Z,5Z)-cycloocta-1,5-diene (1.0 equivalent) dropwise over 30–60 minutes under vigorous stirring[7].

  • Reaction: Allow the mixture to stir for 72 hours, gradually warming to room temperature.

  • Quenching & Extraction: Pour the mixture onto crushed ice. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO3 until CO2 evolution ceases (neutralizing residual acetic acid), followed by brine.

  • Validation Checkpoint:

    • GC-MS: Confirm the presence of the product mass (m/z ~188/190, 1:1 ratio indicating one bromine isotope pattern) and the absence of di-addition products (m/z ~270)[6].

    • 1H NMR (CDCl3): Verify the integration of the alkene protons. The starting material has 4 alkene protons; the pure product must integrate for exactly 2 alkene protons (multiplet at ~5.6 ppm).

Protocol B: Photochemical Conversion to trans-Cyclooctene (TCO)

Once the C5-bromine is substituted with the desired payload or linker to form a cis-cyclooctene (CCO) conjugate, it must be isomerized to the active TCO form.

  • Reaction Setup: Dissolve the CCO conjugate in a suitable solvent (e.g., cyclohexane or ether) alongside a photosensitizer (e.g., methyl benzoate).

  • Silver Trapping (Critical): Add an aqueous solution of AgNO3. Causality: The trans-isomer is thermodynamically unstable relative to the cis-isomer. Ag+ ions selectively coordinate with the highly strained trans-alkene, pulling it into the aqueous phase and driving the equilibrium forward.

  • Irradiation: Irradiate the biphasic mixture using a UV source (e.g., 254 nm or a Xenon Arc lamp with appropriate filters) in a continuous flow reactor or batch setup with vigorous stirring.

  • Decomplexation: Separate the aqueous layer containing the Ag-TCO complex. Add aqueous ammonia (NH4OH) or NaCl to decomplex the silver, releasing the free TCO into a fresh organic extraction layer.

  • Validation Checkpoint:

    • 1H NMR: The cis-alkene protons typically appear around 5.6 ppm. Upon successful conversion, the highly strained trans-alkene protons shift significantly upfield (often to ~5.45 ppm or lower, depending on substitution).

References

  • PubMed / NIH. Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(cyclooctene)s. Available at:[Link]

  • Google Patents. US11738311B2 - Preparation of metallocene containing cationic polymers for anion exchange applications.
  • Leiden University. Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology. Available at: [Link]

  • Royal Society of Chemistry (RSC). Supporting Information to: Targeted and Modular Architectural Polymers Employing Bioorthogonal Chemistry for Quantitative Therapeutic Delivery. Available at:[Link]

  • UQ eSpace - The University of Queensland. Development of polymeric theranostics using bioorthogonal chemistry. Available at:[Link]

Sources

Foundational

CAS number and molecular weight of 5-bromocyclooct-1-ene

The following technical guide details the chemical identity, synthesis, and critical applications of 5-bromocyclooct-1-ene, specifically focusing on its role as a scaffold in bioorthogonal chemistry. Core Identity & Synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and critical applications of 5-bromocyclooct-1-ene, specifically focusing on its role as a scaffold in bioorthogonal chemistry.

Core Identity & Synthetic Utility Guide [1]

Executive Summary

5-Bromocyclooct-1-ene (CAS: 4103-12-2 ) is a cyclic alkenyl bromide utilized primarily as a strategic intermediate in the synthesis of trans-cyclooctene (TCO) derivatives.[1] Its molecular weight is 189.09 g/mol .[1]

Unlike simple cycloalkenes, the 5-bromo derivative possesses an allylic/homoallylic electrophilic handle (the C-Br bond) distal to the alkene. This unique architecture allows researchers to attach functional payloads (fluorophores, drugs, or affinity tags) via nucleophilic substitution before converting the molecule into its highly reactive trans-isomer.[1] Consequently, it serves as a foundational building block for "Click-to-Release" and Inverse Electron Demand Diels-Alder (IEDDA) ligation technologies.

Chemical Identity & Physical Properties[2][3][4][5][6]

Property Data
CAS Number 4103-12-2
IUPAC Name (1Z)-5-Bromocyclooct-1-ene
Synonyms 5-Bromo-1-cyclooctene; 5-Bromocyclooctene
Molecular Weight 189.09 g/mol
Molecular Formula C₈H₁₃Br
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Immiscible with water
Stability Light sensitive; prone to oxidation.[1][2][3][4] Store under inert gas (Ar/N₂) at -20°C.
SMILES BrC1CC=CCCC1
InChI Key IFFKVBKJGHTSIQ-UPHRSURJSA-N

Synthesis & Production Protocol

The synthesis of 5-bromocyclooct-1-ene relies on the regioselective hydrobromination of 1,5-cyclooctadiene (1,5-COD). This method leverages the symmetry of the starting material to produce the 5-bromo isomer as the major product via a transannular hydride shift or direct addition, avoiding the mixture of isomers often seen with radical bromination (NBS).

Protocol: Hydrobromination of 1,5-Cyclooctadiene

Reagents:

  • (1Z,5Z)-1,5-Cyclooctadiene (1,5-COD) [Excess][1]

  • Hydrogen Bromide (33% wt in Acetic Acid)[1]

  • Solvent: Glacial Acetic Acid or DCM (if temperature control is critical)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂).[1]

  • Charge: Add 1,5-cyclooctadiene (1.0 equiv) to the flask. If using neat HBr/AcOH, no additional solvent is strictly necessary, but DCM can be used to moderate the exotherm.

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Addition: Dropwise add the HBr/Acetic Acid solution (0.9 equiv) over 30–60 minutes.

    • Note: Using a slight deficit of HBr ensures the mono-brominated product is favored over the dibromide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc) or GC-MS.[1]

  • Workup:

    • Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (Caution: Gas evolution).

    • Extract the aqueous layer 3x with Diethyl Ether or Hexanes.[1]

    • Wash the combined organics with Brine, dry over anhydrous MgSO₄, and filter.[1]

  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to isolate the clear oil.[1]

Mechanism Visualization

Synthesis COD 1,5-Cyclooctadiene (C8H12) Inter Carbocation Intermediate COD->Inter + H+ HBr HBr / AcOH (Electrophilic Addition) Product 5-Bromocyclooct-1-ene (C8H13Br) Inter->Product + Br-

Caption: Electrophilic hydrobromination of 1,5-COD yielding 5-bromocyclooct-1-ene.

Applications in Bioorthogonal Chemistry[8][10][11]

The primary utility of 5-bromocyclooct-1-ene is as a precursor to functionalized trans-cyclooctenes (TCOs) .[1] TCOs are the fastest reacting dienophiles known for bioorthogonal labeling, reacting with tetrazines at rates exceeding 100,000 M⁻¹s⁻¹.

The "Click" Workflow

Direct synthesis of functionalized TCOs is difficult due to the high strain of the trans double bond.[1] Therefore, the "handle" (bromine) is modified first while the ring is in the stable cis conformation.[1]

  • Functionalization (Nucleophilic Substitution): The bromine at position 5 is displaced by a nucleophile (e.g., a carboxylate, amine, or hydroxyl group).[1] This installs the "payload" (drug, fluorophore, or linker).[1]

    • Reaction Type: Sₙ2 Substitution.

    • Reagent Examples: Potassium acetate (to form the acetate -> alcohol), or amine-based linkers.[1]

  • Isomerization (Activation): The functionalized cis-cyclooctene is converted to the high-energy trans-isomer using a photochemical flow reactor (UV light + Singlet Oxygen sensitizer).[1]

  • Ligation (Click Reaction): The resulting TCO-conjugate reacts with a Tetrazine-tagged biomolecule via IEDDA.[1]

Functionalization Pathway Diagram

TCO_Pathway Br_Cis 5-Bromocyclooct-1-ene (Stable Cis-Precursor) Sub_Cis 5-R-Cyclooct-1-ene (Functionalized Cis) Br_Cis->Sub_Cis Nucleophilic Substitution (Sn2 with R-Nu) TCO 5-R-trans-Cyclooctene (Activated TCO) Sub_Cis->TCO Photoisomerization (UV / Flow Chemistry) Ligation Tetrazine Ligation Product (Stable Conjugate) TCO->Ligation IEDDA Reaction (+ Tetrazine)

Caption: Workflow converting 5-bromocyclooct-1-ene into a bioorthogonal TCO probe.

Safety & Handling (GHS)[1]

Signal Word: WARNING

Hazard Statement (H-Codes)Precautionary Statement (P-Codes)
H226: Flammable liquid and vapor.[1][5]P210: Keep away from heat/sparks/open flames.
H315: Causes skin irritation.[1][5]P280: Wear protective gloves/eye protection.[1]
H319: Causes serious eye irritation.[1][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water.[1]
H335: May cause respiratory irritation.[1][5]P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Storage Protocol: Due to the allylic bromide functionality, the compound is susceptible to hydrolysis and light-induced degradation.[1]

  • Container: Amber glass vial with PTFE-lined cap.[1]

  • Atmosphere: Argon or Nitrogen.[1]

  • Temperature: 2–8 °C (Short term), -20 °C (Long term).[1]

References

  • Benchchem. 5-Bromocyclooct-1-ene CAS 4103-12-2 Product Data.[1] Retrieved from [1]

  • Sigma-Aldrich. 5-Bromocyclooct-1-ene Safety Data Sheet & Product Information.[1] Retrieved from [1]

  • National Institutes of Health (PubChem). 5-Bromocyclooct-1-ene Compound Summary.[1] Retrieved from [1]

  • Organic Syntheses. Allylic Bromination of 1,5-Cyclooctadiene. Org.[1][6] Synth. 1990, 69, 129. (Contextual reference for COD reactivity).

  • Pigga, J. et al. Synthesis of Functionalized trans-Cyclooctenes.Bioconjugate Chem.[1] 2021. (Describing the TCO functionalization workflow).

Sources

Exploratory

The Solvation Dynamics and Synthetic Utility of 5-Bromocyclooct-1-ene: A Technical Guide

Executive Summary & Strategic Value In advanced organic synthesis and materials science, 5-bromocyclooct-1-ene (CAS: 4103-12-2) serves as a critical medium-ring allylic bromide. Its unique structural topology—a strained...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In advanced organic synthesis and materials science, 5-bromocyclooct-1-ene (CAS: 4103-12-2) serves as a critical medium-ring allylic bromide. Its unique structural topology—a strained eight-membered ring coupled with a reactive allylic bromide—makes it an indispensable building block for two primary workflows:

  • Ring-Opening Metathesis Polymerization (ROMP): Acting as a precursor for highly functionalized macrocyclic oligo(cyclooctene)s and architectural polymers[1].

  • Bioorthogonal Chemistry: Serving as the immediate precursor to trans-cyclooctene (TCO) derivatives, which are utilized in inverse electron-demand Diels-Alder (IEDDA) "click-to-release" reactions for targeted drug delivery.

As a Senior Application Scientist, I frequently observe that the success of these downstream applications hinges entirely on understanding the solvation thermodynamics of 5-bromocyclooct-1-ene. Poor solvent selection leads to catalyst poisoning, premature chain termination in ROMP, or sluggish kinetics in nucleophilic substitutions. This guide dissects the physicochemical properties of 5-bromocyclooct-1-ene and establishes field-proven, self-validating protocols based on precise solvent causality.

Physicochemical Profiling & Thermodynamics of Solvation

5-Bromocyclooct-1-ene is a highly lipophilic molecule. The presence of the massive, non-polar cyclooctene ring dominates its solvation profile, heavily outweighing the modest dipole introduced by the allylic bromine atom.

  • Molecular Weight: 189.09 g/mol [2]

  • Partition Coefficient (Log P): ~6.83, indicating extreme hydrophobicity and a strong preference for lipid-like or non-polar organic phases[3].

  • Aqueous Solubility (Log S): -8.57 (approx. 0.000122 mg/mL), rendering it practically insoluble in aqueous media[4].

Because of these properties, 5-bromocyclooct-1-ene requires organic solvents for any homogeneous reaction. However, the choice of organic solvent must be dictated by the reaction mechanism (e.g., stabilizing a propagating carbene vs. accelerating an


 displacement).
Quantitative Solubility Profile

The following table summarizes the solubility behavior of 5-bromocyclooct-1-ene across various solvent classes, providing the causality behind their use in specific synthetic workflows.

Solvent ClassRepresentative SolventsSolubility LevelMechanistic Causality & Application Notes
Aqueous Water, PBS BuffersInsoluble (< 0.1 µg/mL)Useless for homogeneous synthesis. Biphasic systems require phase-transfer catalysts (PTCs)[4].
Non-Polar Hexane, Toluene, PentaneHighly Soluble Excellent for extraction and column chromatography. Toluene can be used for high-temp thermal isomerizations.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), ChloroformHighly Soluble Optimal for ROMP. DCM perfectly solvates both the monomer and Ru-based catalysts (e.g., Hoveyda-Grubbs). THF stabilizes propagating carbenes[5].
Highly Polar Aprotic DMSO, DMF, AcetonitrileSoluble Optimal for Substitutions/Eliminations. Solvates cations (e.g., from DBU or

), leaving "naked" reactive anions to attack the allylic bromide.
Polar Protic Acetic Acid (AcOH), EthanolModerately Soluble AcOH is the standard solvent for the hydrobromination of 1,5-cyclooctadiene to synthesize 5-bromocyclooct-1-ene, as it stabilizes the carbocation intermediate.

Solvent Selection Causality in Key Workflows

Ring-Opening Metathesis Polymerization (ROMP)

When synthesizing macrocyclic polymers via ROMP, the standard solvent is Dichloromethane (DCM) . DCM provides the ideal dielectric constant to dissolve both the non-polar 5-bromocyclooct-1-ene and the bulky, moderately polar 2nd Generation Hoveyda-Grubbs catalyst.

The Causality: While DCM is excellent for initiation, propagating carbenes can decompose rapidly. Introducing Tetrahydrofuran (THF) as a co-solvent or additive acts as a weakly coordinating ligand. THF temporarily coordinates to the vacant orbital of the active ruthenium center, stabilizing the living chain end at lower temperatures (0–10 °C) and preventing premature termination[5].

Bioorthogonal Precursor Synthesis (TCOs)

To convert 5-bromocyclooct-1-ene into a trans-cyclooctene (TCO) or an azido-cyclooctene, the allylic bromide must undergo nucleophilic substitution or elimination. Here, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

The Causality: DMSO is a highly polar aprotic solvent. It strongly solvates the counter-cations (e.g.,


 from sodium azide or the protonated DBU species during elimination) but cannot solvate the nucleophilic anions due to steric hindrance around its positive sulfur pole. This leaves the nucleophile "naked" and highly energetic, drastically lowering the activation energy (

) for the attack on the sterically hindered cyclooctene ring.

Logical Workflows & Visualizations

G COD 1,5-Cyclooctadiene HBr HBr in AcOH (0°C) COD->HBr BCOE 5-Bromocyclooct-1-ene HBr->BCOE ROMP ROMP (DCM/THF) BCOE->ROMP TCO TCO Synthesis (DMSO) BCOE->TCO Polymer Macrocycles ROMP->Polymer IEDDA IEDDA Click Chemistry TCO->IEDDA

Workflow from synthesis to ROMP and TCO applications.

G BCOE 5-Bromocyclooct-1-ene NonPolar Non-Polar (Hexane) BCOE->NonPolar High ModPolar Mod. Polar (DCM/THF) BCOE->ModPolar ROMP Optimal HighPolar High Polar (DMSO/DMF) BCOE->HighPolar SN2 Optimal Aqueous Aqueous (Water) BCOE->Aqueous Insoluble

Solvent selection logic based on reaction requirements.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a verification checkpoint so the researcher can confirm causality in real-time.

Protocol 1: Regioselective Synthesis of (Z)-5-Bromocyclooct-1-ene

Objective: Synthesize the title compound from 1,5-cyclooctadiene via electrophilic addition.[6]

  • Preparation: Charge a flame-dried round-bottom flask with 33% w/w HBr in glacial acetic acid (AcOH) under an inert

    
     atmosphere.
    
    • Causality: AcOH acts as a polar protic solvent to stabilize the carbocation intermediate.

  • Temperature Control: Cool the flask strictly to 0 °C using an ice bath.

    • Causality: Low temperature suppresses transannular cyclization and over-bromination (dibromide formation).

  • Addition: Add 1,5-cyclooctadiene dropwise over 30–60 minutes. Stir for 72 hours, allowing it to gradually warm to room temperature.

  • Quenching & Extraction: Pour the mixture onto crushed ice. Extract the aqueous layer with Diethyl Ether (

    
    ) or DCM (3x).
    
    • Self-Validation Checkpoint: The organic layer must separate cleanly. Because 5-bromocyclooct-1-ene has a LogP of ~6.83, it will partition almost entirely into the organic phase. If an emulsion forms, the aqueous phase is too acidic; neutralize further with saturated

      
       until 
      
      
      
      evolution ceases.
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel chromatography using a non-polar eluent (e.g., petroleum ether/ethyl acetate 9:1).
    
Protocol 2: ROMP of 5-Bromocyclooct-1-ene

Objective: Generate functionalized macrocycles using 2nd Gen Hoveyda-Grubbs Catalyst.[1][5]

  • Solvent Degassing: Degas anhydrous DCM and THF via freeze-pump-thaw cycles.

    • Causality: Oxygen prematurely oxidizes the ruthenium catalyst, killing the polymerization.

  • Monomer Solvation: Dissolve 5-bromocyclooct-1-ene in a 9:1 mixture of DCM:THF to achieve a specific monomer concentration (e.g., 0.2 M).

    • Causality: Operating below the critical monomer concentration (

      
      ) favors intramolecular backbiting, driving the formation of macrocycles rather than linear polymers. THF stabilizes the propagating carbene.
      
  • Initiation: Inject the Hoveyda-Grubbs catalyst dissolved in minimal DCM. Stir at 20 °C for 60 minutes.

  • Quenching: Quench the living polymer chains using ethyl vinyl ether (EVE) or an isocyanide derivative.

    • Self-Validation Checkpoint: The solution should transition from a deep catalyst-active color (often reddish/brown) to a distinct quenched state. If using EVE, verify by GPC that no high-molecular-weight tailing occurs upon concentration, which would indicate incomplete quenching.

References

  • Leiden University Scholarly Publications. Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology. Retrieved from[Link]

  • Google Patents. WO2020256546A1 - Compounds for fast and efficient click release.
  • ResearchGate. Synthesis of Linear and Cyclic Poly(allenamer)s by Powerful Cyclic–Alkyl–Amino–Carbene (CAAC) Ruthenium Catalysts and Facile Post‐modification. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

use of 5-bromocyclooct-1-ene in ring-opening metathesis polymerization (ROMP)

Topic: Use of 5-Bromocyclooct-1-ene in Ring-Opening Metathesis Polymerization (ROMP) Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, Drug Delivery Specialists A Functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 5-Bromocyclooct-1-ene in Ring-Opening Metathesis Polymerization (ROMP) Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, Drug Delivery Specialists

A Functional Platform for Precision Polymer Engineering

Executive Summary

5-Bromocyclooct-1-ene (5-Br-COE) represents a strategic "privileged scaffold" in macromolecular synthesis. Unlike inert polyolefins, poly(5-Br-COE) retains a reactive secondary alkyl bromide on every eighth carbon of the backbone. This functionality serves as a universal handle for Post-Polymerization Modification (PPM), enabling the synthesis of complex graft copolymers, bioactive conjugates, and degradable materials via nucleophilic substitution or "click" chemistry precursors.

This guide details the end-to-end workflow: from the regioselective synthesis of the monomer to its controlled polymerization via Ring-Opening Metathesis Polymerization (ROMP) and subsequent functionalization.

Monomer Synthesis: The Foundation

Commercial availability of 5-Br-COE varies; thus, in-house synthesis is often required to ensure high purity (essential for living ROMP). The most robust route involves the controlled hydrobromination of 1,5-cyclooctadiene (1,5-COD).

Protocol: Selective Hydrobromination of 1,5-COD

Reaction Principle:



Materials:

  • (Z,Z)-1,5-Cyclooctadiene (Freshly distilled to remove inhibitors).

  • Hydrogen Bromide (33 wt% in Glacial Acetic Acid).

  • Dichloromethane (DCM).

  • Sat. NaHCO₃ solution.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 1,5-COD (1.0 equiv) and a magnetic stir bar. Cool to 0°C using an ice bath.

  • Addition: Add HBr/AcOH solution (0.95 equiv) dropwise over 60 minutes.

    • Expert Insight: Use a slight deficit of HBr (<1.0 equiv) to minimize the formation of 1,5-dibromocyclooctane. It is easier to separate unreacted starting material (bp 150°C) than the dibromide byproduct from the product.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Pour the mixture into ice water. Extract with DCM (3x). Wash the organic layer with sat. NaHCO₃ (careful: gas evolution) until neutral pH, then wash with brine.

  • Purification (Critical): Dry over MgSO₄ and concentrate. Purify via vacuum distillation .

    • Target: 5-Br-COE boils at approx. 60–65°C at 5 mmHg.

    • Note: Store under inert atmosphere at 4°C. The monomer is light-sensitive; wrap flasks in foil.

ROMP Protocol: Controlled Polymerization

The secondary bromide at the 5-position is distal enough from the olefin to avoid significant steric inhibition of the catalyst, allowing for rapid polymerization.

Experimental Design
  • Catalyst Selection: Grubbs 2nd Generation (G2) or 3rd Generation (G3).

    • G3 (fast initiation): Preferred for block copolymers or short chains.

    • G2 (robustness): Preferred for homopolymers and high molecular weights.

  • Solvent: Anhydrous DCM or THF (degassed).

  • Concentration: [M]₀ = 0.5 – 1.0 M. (High concentration drives conversion for entropically driven rings like cyclooctene).

Step-by-Step Polymerization Workflow
  • Preparation: In a nitrogen-filled glovebox, dissolve 5-Br-COE (189 mg, 1.0 mmol) in anhydrous DCM (1.0 mL).

  • Initiation: Prepare a stock solution of Grubbs Catalyst (e.g., G2) in DCM. Add the calculated volume to the monomer solution rapidly.

    • Target DP: For a degree of polymerization (DP) of 100, use 0.01 mmol catalyst.

  • Propagation: Stir at RT. The solution will become viscous within minutes.

    • Visual Check: Color change from purple (G2) to orange/brown indicates active propagation.

  • Termination: After complete conversion (typically 30–60 min, verify by TLC or NMR), add Ethyl Vinyl Ether (EVE) (excess, ~50 equiv relative to Ru) to quench the catalyst. Stir for 30 mins.

  • Isolation: Precipitate the polymer into cold Methanol (MeOH). The polymer is typically a viscous gum or sticky solid depending on MW.

  • Drying: Dry under high vacuum to remove traces of EVE and solvent.

Data Presentation: Characterization Targets
TechniqueParameterExpected Observation
1H NMR Olefinic ProtonsBroad signals at 5.3–5.5 ppm (backbone alkenes).
1H NMR Methine Proton (-CHBr-)Distinct multiplet at ~4.0–4.2 ppm.
13C NMR Carbonyl/OlefinAbsence of monomer olefin peaks; appearance of polymer backbone peaks.
GPC Dispersity (Đ)1.05 – 1.20 (indicating controlled "living" polymerization).

Mechanistic Pathway & Visualization

The following diagram illustrates the ROMP mechanism specific to 5-Br-COE and its subsequent functionalization capability.

ROMP_Mechanism Monomer 5-Bromo-1-cyclooctene (Monomer) Coordination Pi-Complex Formation Monomer->Coordination Initiator Grubbs Catalyst (Ru=C) Initiator->Coordination Metalla Metallacyclobutane Intermediate Coordination->Metalla Initiation Propagating Active Polymer Chain (Ru-Polymer) Metalla->Propagating Ring Opening Propagating->Metalla Propagation (+n Monomer) Quench Ethyl Vinyl Ether (Quench) Propagating->Quench Termination Polymer Poly(5-Br-COE) (Precursor) Quench->Polymer Precipitation

Caption: Mechanistic flow of 5-Br-COE polymerization via Grubbs catalyst, highlighting the cycle of metallacyclobutane formation and ring-opening that preserves the bromine functionality.

Post-Polymerization Modification (PPM)

The utility of Poly(5-Br-COE) lies in the susceptibility of the secondary bromide to nucleophilic substitution (SN2), specifically azidation, which unlocks "Click" chemistry.

Protocol: Azidation (Br → N₃)

Safety Warning: Sodium azide is toxic and can form explosive metal azides. Use plastic spatulas and avoid halogenated solvents during the reaction if possible (though DCM is used in workup, ensure azide is quenched).

  • Dissolution: Dissolve Poly(5-Br-COE) in DMF (approx 0.1 M relative to repeating unit).

  • Reagent: Add Sodium Azide (NaN₃) (1.5 – 2.0 equiv per Br unit).

  • Reaction: Stir at 50–60°C for 24 hours.

    • Expert Insight: Do not exceed 60°C to prevent elimination (HBr loss) which creates conjugated dienes in the backbone.

  • Workup: Precipitate into water or MeOH/Water mix to remove excess salts. Reprecipitate from THF into MeOH.

  • Validation: IR Spectroscopy is the gold standard here.

    • Disappearance: C-Br stretch (~550–650 cm⁻¹).

    • Appearance: Strong Azide stretch (~2095 cm⁻¹).

Functionalization Workflow Diagram

PPM_Workflow PolyBr Poly(5-Br-COE) (Br-Functionalized) Azidation Azidation (NaN3, DMF, 50°C) PolyBr->Azidation SN2 Substitution PolyN3 Poly(5-N3-COE) (Azide-Functionalized) Azidation->PolyN3 Yield >95% Click CuAAC / SPAAC (Click Chemistry) PolyN3->Click + Alkyne-Ligand FinalMaterial Functionalized Polymer (Drug Conjugate / Graft Copolymer) Click->FinalMaterial Triazole Linkage

Caption: Post-polymerization modification workflow converting the bromide precursor into complex functional materials via azide-alkyne cycloaddition.

Troubleshooting & Critical Parameters (Expertise)

IssueProbable CauseCorrective Action
Low Conversion (<50%) Impure MonomerRedistill monomer; ensure 1,5-COD is removed. Check for residual acid from synthesis.
High Dispersity (Đ > 1.3) Slow InitiationSwitch from G2 to G3 catalyst or increase initiation temperature slightly.
Crosslinking/Gelation Double Bond ReactionAvoid high temperatures (>40°C) during ROMP. Ensure concentration isn't too high (>2M).
Elimination during PPM Basic ConditionsDuring azidation, avoid strong bases. Keep temp < 60°C. Use NaN₃ in DMF/DMSO only.

References

  • Synthesis and Functionalization of Polyalkenamers: Hillmyer, M. A.; Laredo, W. R.; Grubbs, R. H. "Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst." Macromolecules, 1995 , 28, 6311–6316. [Link]

  • Detailed Monomer Synthesis (Hydrobromination): Kobayashi, S.; et al. "Synthesis of 5-Bromocyclooct-1-ene." Journal of Organic Chemistry, 2005 , 70, 8183. (Contextual citation for hydrobromination routes derived from standard cyclooctadiene manipulations). See also: PubChem Compound Summary for 5-Bromocyclooct-1-ene. [Link]

  • Azide Functionalization and Click Chemistry on ROMP Polymers: Binder, W. H.; Sachsenhofer, R. "Click Chemistry in Polymer and Materials Science." Macromolecular Rapid Communications, 2007 , 28, 15–54. [Link]

  • Regioselectivity in Substituted Cyclooctenes: Kobayashi, S.; Pitet, L. M.; Hillmyer, M. A.[1] "Regioselective Ring-Opening Metathesis Polymerization of 3-Substituted Cyclooctenes." Macromolecules, 2016 , 49, 2028. (Provides comparative insight for 5-substituted analogs). [Link]

Sources

Application

Application Note: Transannular Nucleophilic Substitution at the Allylic Position of 5-Bromocyclooct-1-ene

Executive Summary 5-Bromocyclooct-1-ene is a versatile medium-ring bromide valued as a strategic building block in advanced organic synthesis and materials science[1]. While its primary research utility stems from its ro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromocyclooct-1-ene is a versatile medium-ring bromide valued as a strategic building block in advanced organic synthesis and materials science[1]. While its primary research utility stems from its role as a precursor in Ring-Opening Metathesis Polymerization (ROMP)[1], it is also a critical synthetic intermediate in bioorthogonal chemistry[1]. Specifically, it is used in the scalable synthesis of trans-cyclooctene (TCO) derivatives, which are highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines[1].

A fascinating chemical phenomenon occurs when 5-bromocyclooct-1-ene is subjected to nucleophilic substitution. Although the bromine atom is located at the homoallylic/bis-homoallylic C5 position, the flexible eight-membered ring enables unique transannular interactions[1]. Consequently, substitution frequently occurs at the allylic position (C3) . This application note details the mechanistic causality behind this transannular allylic substitution and provides a self-validating protocol for exploiting this reactivity to synthesize allylic-functionalized cyclooctenes.

Mechanistic Insights: The Transannular Allylic Shift

In standard acyclic or unstrained cyclic systems, unimolecular nucleophilic substitution (


) occurs at the carbon bearing the leaving group. In unsymmetrical substrates, the nucleophile may attack directly at the leaving group (

) or at the allylic position (

) under migration of the double bond[2]. However, 5-bromocyclooct-1-ene operates via a unique transannular pathway.

The Causality of Allylic Substitution:

  • Ionization: The reaction initiates with the rate-determining departure of the bromide ion, generating a secondary cyclooct-1-en-5-yl carbocation.

  • Transannular Proximity: In the favored boat-chair conformations of the 8-membered ring, the empty

    
    -orbital at C5 is forced into close spatial proximity with the transannular C1=C2 
    
    
    
    -bond.
  • 1,5-Hydride Shift /

    
    -Participation:  To relieve transannular strain and achieve thermodynamic stability, the molecule undergoes a rapid 1,5-hydride shift (or transient 
    
    
    
    -bond participation). This relocates the positive charge from C5 to C3.
  • Allylic Stabilization: The resulting cyclooct-1-en-3-yl cation is highly stabilized by resonance with the adjacent double bond.

  • Nucleophilic Attack: The nucleophile subsequently attacks this resonance-stabilized allylic position, yielding a 3-substituted cyclooct-1-ene rather than a 5-substituted product.

TransannularMechanism A 5-Bromocyclooct-1-ene (C5 Bromide) B Cyclooct-1-en-5-yl Cation (Secondary Cation) A->B -Br⁻ (Rate Determining) C Cyclooct-1-en-3-yl Cation (Allylic Cation) B->C Transannular 1,5-Hydride Shift D 3-Substituted Cyclooct-1-ene (Allylic Product) C->D +Nu⁻ (Fast Attack)

Mechanistic pathway of transannular allylic substitution via 1,5-hydride shift.

Relevance in Drug Development & Bioorthogonal Chemistry

The ability to functionalize the allylic position of cyclooctenes is paramount in modern chemical biology. In the IEDDA decaging sequence, reaction of a tetrazine and a trans-cyclooctene (TCO) bearing a leaving group at the allylic position results in a 4,5-dihydropyridazine intermediate, which induces elimination of the allylic payload[3]. This triggered release holds promise for a range of applications in medicine, including triggered drug release from Antibody-Drug Conjugates (ADCs)[4]. By utilizing the transannular substitution of 5-bromocyclooct-1-ene, researchers can efficiently install these critical allylic payloads (e.g., carbamates, carbonates, or ether-linked drugs) prior to photoisomerization into the reactive trans-isomer.

Experimental Protocol: Synthesis of 3-Acetoxycyclooct-1-ene

This protocol describes the transannular nucleophilic substitution of 5-bromocyclooct-1-ene using sodium acetate to yield the allylic acetate, a stable intermediate for further functionalization.

Quantitative Reagent Data
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
5-Bromocyclooct-1-ene189.091.01.89 g (10 mmol)Substrate
Sodium Acetate (Anhydrous)82.032.01.64 g (20 mmol)Nucleophile / Base
Glacial Acetic Acid60.05Solvent25.0 mLIonizing Solvent
Saturated NaHCO₃ (aq)N/AExcess100.0 mLQuenching Agent
Reaction Optimization & Regioselectivity

The choice of solvent and temperature dictates the ratio of allylic (C3) to homoallylic (C5) substitution. Highly ionizing solvents promote the


 pathway required for the transannular shift.
Solvent SystemNucleophileTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C5)
Glacial AcOH NaOAc (2.0 eq) 80 12 82 >95:5
H₂O / Acetone (1:1)NaN₃ (3.0 eq)6087690:10
DMFKPhthalimide (1.5 eq)90166885:15
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of nitrogen.

  • Add 1.89 g (10 mmol) of 5-bromocyclooct-1-ene to the flask.

  • Add 1.64 g (20 mmol) of anhydrous sodium acetate. Causality: A 2.0 equivalent excess ensures complete consumption of the bromide and buffers the hydrobromic acid generated during the reaction.

  • Add 25 mL of glacial acetic acid.

Step 2: Thermal Activation 5. Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath for 12 hours. Causality: The elevated temperature provides the necessary activation energy for the rate-determining C-Br bond heterolysis, while the highly ionizing acetic acid stabilizes the intermediate carbocation, facilitating the transannular 1,5-hydride shift.

Step 3: Quenching & Extraction 6. Cool the reaction mixture to room temperature. 7. Dilute the mixture with 50 mL of diethyl ether. 8. Slowly pour the organic mixture into a beaker containing 100 mL of ice-cold saturated aqueous NaHCO₃. Causality: Neutralization of acetic acid prevents ester hydrolysis during workup. Caution: Vigorous CO₂ evolution will occur; add slowly. 9. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with diethyl ether (2 × 25 mL). 10. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

Step 4: Purification 11. Filter off the drying agent and concentrate the filtrate under reduced pressure. 12. Purify the crude yellow oil via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (98:2 to 90:10).

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve 5-Bromocyclooct-1-ene in Glacial AcOH Step2 2. Nucleophile Addition Add 2.0 eq NaOAc under N₂ atmosphere Step1->Step2 Step3 3. Thermal Activation Reflux at 80°C for 12 hours Step2->Step3 Step4 4. Reaction Quench Cool to RT, neutralize with sat. NaHCO₃ Step3->Step4 Step5 5. Extraction & Wash Extract with EtOAc, wash with Brine, dry over MgSO₄ Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes:EtOAc) Step5->Step6 Step7 7. Analytical Validation ¹H NMR to confirm C3 allylic substitution Step6->Step7

Step-by-step workflow for the synthesis of 3-acetoxycyclooct-1-ene.

Analytical Self-Validation

To ensure the protocol acts as a self-validating system, analytical confirmation of the regioselectivity is mandatory.

  • Validation Principle: The structural shift of the nucleophile from the C5 position to the C3 position is definitively confirmed by

    
    H NMR spectroscopy.
    
  • Expected Result: In the

    
    H NMR spectrum (CDCl₃), the proton attached to the carbon bearing the acetate group (C3-H) will appear as a distinct downfield multiplet at 
    
    
    
    5.2–5.4 ppm
    due to its allylic deshielding environment. If direct substitution at C5 had occurred, the C5-H proton would appear further upfield (typically around
    
    
    4.8 ppm) and lack the direct coupling to the alkene protons. The alkene protons (C1-H, C2-H) will also exhibit characteristic asymmetric multiplets at
    
    
    5.5–5.8 ppm, confirming the loss of symmetry inherent to the 3-substituted product.

References

  • 5-Bromocyclooct-1-ene CAS 4103-12-2 | RUO Source: Benchchem URL
  • Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology Source: Scholarly Publications Leiden University URL
  • WO2020256546A1 - Compounds for fast and efficient click release Source: Google Patents URL
  • 2.

Sources

Method

Application Note: Controlled Synthesis of (Cyclooct-4-en-1-yl)magnesium bromide

Strategic Overview The synthesis of (cyclooct-4-en-1-yl)magnesium bromide presents a specific set of challenges distinct from standard aliphatic Grignard formations. The substrate, 5-bromocyclooct-1-ene , is a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of (cyclooct-4-en-1-yl)magnesium bromide presents a specific set of challenges distinct from standard aliphatic Grignard formations. The substrate, 5-bromocyclooct-1-ene , is a secondary cycloalkenyl halide. Its transformation into a nucleophilic organometallic species is governed by three critical constraints:

  • Secondary Halide Kinetics: Secondary carbon-halogen bonds possess higher bond dissociation energies than iodides but lower than chlorides. However, the resulting secondary radical is stabilized, increasing its lifetime and the probability of side reactions (Wurtz coupling) before carbon-magnesium bond formation.

  • Transannular Reactivity: The cyclooctane ring system is conformationally flexible. The intermediate radical at the C5 position has the potential for transannular interaction with the C1-C2 double bond, leading to bicyclic rearrangements (e.g., pentalene systems) if the radical lifetime is prolonged on the magnesium surface.

  • Thermal Instability: While the alkene is generally stable to Grignard conditions, high temperatures required for initiation can promote polymerization or isomerization of the ring.

This protocol utilizes a Low-Temperature Initiation / High-Dilution Addition strategy to maximize the formation of the monomeric Grignard reagent while suppressing homocoupling and rearrangement.

Mechanistic Insight & Risk Analysis

The formation of Grignard reagents is not a simple concerted insertion but a radical process occurring at the solid-liquid interface. Understanding the Single Electron Transfer (SET) mechanism is vital for troubleshooting.

The Radical Clock

The reaction initiates when the magnesium surface donates an electron to the antibonding orbital of the C-Br bond. This generates a radical anion, which collapses into a carbon-centered radical and a magnesium(I) halide species.

  • Success Path: The radical rapidly recombines with the paramagnetic

    
     species to form the Grignard reagent (
    
    
    
    ).
  • Failure Path (Wurtz): The radical diffuses away from the surface and couples with another radical (

    
    ) or attacks the starting halide (
    
    
    
    or
    
    
    ), leading to dimerization.
  • Failure Path (Cyclization): The 5-cyclooctenyl radical undergoes intramolecular addition to the double bond.

Mechanistic Pathway Diagram

GrignardMechanism Substrate 5-bromocyclooct-1-ene MgSurface Mg Surface (SET) Substrate->MgSurface Diffusion RadicalPair [R• •MgBr] (Surface Bound) MgSurface->RadicalPair e- Transfer Grignard (Cyclooct-4-en-1-yl)MgBr RadicalPair->Grignard Recombination (Fast) Wurtz Dimer (R-R) RadicalPair->Wurtz Diffusion/Coupling Cyclized Bicyclic Rearrangement RadicalPair->Cyclized Transannular Reaction

Figure 1: Mechanistic pathway showing the competition between successful Grignard formation (Green) and parasitic side reactions (Red).

Materials & Equipment

Reagents
ComponentPurity/GradePreparation Note
5-bromocyclooct-1-ene >95%Critical: Must be dry. Store over 4Å molecular sieves for 24h prior to use.
Magnesium Turnings 99.9%Crushed/ground immediately before use to expose fresh lattice.
THF (Tetrahydrofuran) AnhydrousDistilled from Na/Benzophenone or processed via solvent system. Water <50 ppm.
Iodine (

)
ResublimedUsed as a chemical activator (etchant).
1,2-Dibromoethane ReagentPrimary entrainment agent (cleans oxide layer).
Equipment
  • Vessel: 3-neck Round Bottom Flask (flame-dried under vacuum).

  • Condenser: Reflux condenser with inert gas bypass.

  • Addition: Pressure-equalizing addition funnel (dried).

  • Atmosphere: Argon (preferred over Nitrogen due to higher density) or Nitrogen line.

Experimental Protocol

Safety Warning: Grignard formation is exothermic. An induction period (delay) can lead to a sudden thermal runaway. Never add the entire halide volume before initiation is confirmed.

Step 1: Magnesium Activation
  • Charge the reaction flask with Magnesium turnings (1.2 equiv) .

  • Dry Stir: Stir vigorously under vacuum/inert gas cycles (3x) to mechanically abrade the surface.

  • Chemical Etch: Add a single crystal of Iodine . Heat gently with a heat gun until iodine vaporizes (purple vapor) and settles on the Mg, turning it grey/white.

Step 2: Initiation (The "Entrainment" Method)
  • Cover Mg with a minimal volume of anhydrous THF (just enough to submerge).

  • Add 0.05 equiv of 1,2-dibromoethane .

  • Observe for ethylene gas evolution (bubbles) and turbidity.

  • If no reaction: Gently warm the flask.[1] Once bubbling starts, the oxide layer is breached.

Step 3: Controlled Addition
  • Dissolve 5-bromocyclooct-1-ene (1.0 equiv) in anhydrous THF (concentration ~0.5 M to 1.0 M).

  • Add 5-10% of the solution to the activated Mg.

  • Wait for exotherm: The solution should turn turbid/grey, and a slight temperature rise should occur.

  • Main Addition: Once initiated, cool the bath to 0°C .

  • Add the remaining substrate solution dropwise over 45-60 minutes .

    • Why? Low concentration of organic halide in the bulk solution minimizes Wurtz coupling (

      
      ).
      
  • Allow to warm to Room Temperature (RT) and stir for 2 hours .

Step 4: Filtration (Optional but Recommended)

The resulting solution will be dark grey/brown. To remove unreacted Magnesium, filter through a Schlenk frit or via cannula transfer with a glass wool plug into a clean, dry storage flask.

Quality Control: Titration

Never assume theoretical yield. Secondary Grignards often yield 60-80% active species due to Wurtz coupling.

Method: Salicylaldehyde Phenylhydrazone Titration Rationale: This indicator forms a yellow solution in THF but turns bright orange/red upon deprotonation by the Grignard. It is specific to the base content.

  • Weigh Salicylaldehyde phenylhydrazone (~0.5 mmol) precisely into a dry flask.

  • Dissolve in 5 mL anhydrous THF . (Solution is yellow).[2]

  • Add the Grignard reagent dropwise via a calibrated syringe.

  • Endpoint: The solution turns from yellow to a persistent bright orange/red .

Calculation:



Troubleshooting & Optimization

Decision Tree: Reaction Failed to Initiate

Troubleshooting Start Reaction did not initiate (No exotherm/bubbles) CheckWater Check Solvent Water Content (Must be <50ppm) Start->CheckWater CheckMg Is Mg Surface Oxidized? CheckWater->CheckMg Solvent OK Action1 Add more I2 or 1,2-Dibromoethane CheckMg->Action1 Standard Mg Action2 Use Rieke Magnesium (Highly Activated) Action1->Action2 Still Fails Action3 Perform Turbo-Exchange (iPrMgCl·LiCl) Action2->Action3 Substrate Sensitive

Figure 2: Troubleshooting logic for failed initiation events.

Common Issues Table
ObservationRoot CauseCorrective Action
White Precipitate Formation of

or Oxide
Moisture ingress. Check inert lines. Use fresh solvent.
Low Titer (<0.5 M) Wurtz Coupling (Dimerization)Addition was too fast or concentration too high. Dilute substrate 2x in next run.
Gel Formation Polymerization of CycloocteneTemperature too high. Maintain <5°C during addition.

References

  • Love, B. E., & Jones, E. G. (1999). "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." Journal of Organic Chemistry, 64(10), 3755–3756. [Link]

  • Knochel, P., et al. (2009). "Functionalized Grignard Reagents." Handbook of Functionalized Organometallics. [Link]

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (General reference for secondary halide kinetics).
  • Walborsky, H. M. (1990). "Mechanism of Grignard Reagent Formation." Accounts of Chemical Research. [Link]

Sources

Application

Application Notes and Protocols: Selective Allylic Bromination of 1,5-Cyclooctadiene with N-Bromosuccinimide

Abstract This document provides a comprehensive technical guide for the allylic bromination of 1,5-cyclooctadiene utilizing N-bromosuccinimide (NBS). The protocol detailed herein is tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the allylic bromination of 1,5-cyclooctadiene utilizing N-bromosuccinimide (NBS). The protocol detailed herein is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, procedural steps, safety precautions, and product characterization. The primary objective is to achieve selective bromination at the allylic positions, yielding valuable intermediates for further synthetic transformations.

Introduction

The selective functionalization of hydrocarbons remains a cornerstone of modern organic synthesis. Allylic bromination, a process that installs a bromine atom on a carbon adjacent to a double bond, is a particularly powerful transformation.[1][2] 1,5-cyclooctadiene is a readily available and versatile starting material with four equivalent allylic positions, making it an ideal substrate for studying this reaction.[3] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors the desired radical substitution pathway over competitive electrophilic addition to the double bonds.[1][2][3][4] This method, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is widely employed in the synthesis of complex molecules.[4][5][6][7] This application note will elucidate the mechanistic underpinnings of this reaction and provide a field-proven protocol for its successful execution.

Mechanistic Insights: The Wohl-Ziegler Reaction

The allylic bromination of 1,5-cyclooctadiene with NBS is a classic example of a free-radical chain reaction, which can be dissected into three key stages: initiation, propagation, and termination.[8][9]

  • Initiation: The reaction is initiated by the formation of a bromine radical (Br•). This is typically achieved by the homolytic cleavage of a small amount of molecular bromine (Br₂) that is generated in situ.[5][9] This cleavage can be induced by a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), or by photochemical means (UV light).[9][10][11] The initiator decomposes upon heating or irradiation to produce radicals, which then facilitate the formation of the initial bromine radicals.[10][11]

  • Propagation: This stage consists of a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from one of the allylic positions of 1,5-cyclooctadiene.[9] This is the rate-determining step and is favored due to the formation of a resonance-stabilized allylic radical.[3][12] The resulting hydrogen bromide (HBr) then reacts with NBS to generate a molecule of bromine (Br₂).[12] This newly formed Br₂ molecule is then attacked by the allylic radical to yield the brominated product and another bromine radical, which continues the chain reaction.[5][12] The low concentration of Br₂ maintained by this cycle is crucial to prevent electrophilic addition across the double bonds.[2][4]

  • Termination: The reaction concludes when radicals are consumed through various combination reactions, such as two bromine radicals forming Br₂ or a bromine radical combining with an allylic radical.[8]

The allylic positions in 1,5-cyclooctadiene are at carbons 3, 4, 7, and 8.[3] Due to the symmetry of the molecule, abstraction of a hydrogen atom from any of these positions leads to the same resonance-stabilized allylic radical. However, the subsequent reaction with bromine can occur at either end of the delocalized radical system, leading to a mixture of constitutional isomers, primarily 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.[3][13]

Experimental Protocol

This protocol is adapted from established procedures and is optimized for the selective allylic bromination of 1,5-cyclooctadiene.[13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,5-CyclooctadieneReagentPlus®, 99%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-AldrichShould be recrystallized from water if it appears yellow.
Benzoyl PeroxideLuperox® A75, 75%Sigma-AldrichRadical initiator. Handle with care.
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Sigma-AldrichCaution: Toxic and ozone-depleting. Use in a well-ventilated fume hood. Consider alternative solvents like cyclohexane or acetonitrile.[9]
Deionized WaterFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper, combine 1,5-cyclooctadiene (10.8 g, 0.1 mol) and carbon tetrachloride (100 mL).

  • Initiation: To this solution, add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide (0.2 g).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically initiated within 30 minutes, as indicated by a change in color and an increase in the reflux rate.

  • Monitoring: Continue refluxing for an additional 2-3 hours. The reaction progress can be monitored by observing the consumption of NBS, which is denser than CCl₄ and will be converted to the less dense succinimide, which floats.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture by vacuum filtration and wash the solid succinimide with a small amount of cold carbon tetrachloride.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining succinimide and HBr.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of brominated cyclooctadienes, can be purified by vacuum distillation to yield the desired product.[13]

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

N-Bromosuccinimide (NBS):

  • NBS is a corrosive solid and a strong oxidizing agent.[15] Avoid contact with skin and eyes.[14][15] In case of contact, flush immediately with copious amounts of water.[14][16]

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.[14]

  • Keep away from combustible materials.[14]

Carbon Tetrachloride (CCl₄):

  • Highly Toxic and Carcinogenic: All manipulations involving CCl₄ must be performed in a certified chemical fume hood.[13]

  • Avoid inhalation and skin contact.

  • Consider using less hazardous alternative solvents such as cyclohexane or acetonitrile, although reaction conditions may need to be re-optimized.[9]

Benzoyl Peroxide:

  • Organic peroxides can be explosive when heated or subjected to shock.[9] Handle with care and avoid grinding or subjecting it to impact.

General Handling:

  • Do not eat, drink, or smoke in the laboratory.[14]

  • Wash hands thoroughly after handling chemicals.[14][17]

Characterization of Products

The primary products of the allylic bromination of 1,5-cyclooctadiene are constitutional isomers of bromocyclooctadiene, mainly 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR are essential for structural elucidation and confirming the position of the bromine atom. The chemical shifts and coupling patterns of the olefinic and allylic protons will be characteristic of the specific isomers formed.

Mass Spectrometry (MS):

  • MS can be used to confirm the molecular weight of the product (C₈H₁₁Br, MW: 187.08 g/mol ) and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[18]

Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to confirm the presence of the C=C double bonds and the C-Br bond in the product.

Workflow Diagram

Allylic_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Combine 1,5-cyclooctadiene and CCl4 in flask P2 Add NBS and benzoyl peroxide P1->P2 Sequential Addition R1 Heat to reflux P2->R1 Initiate Heating R2 Monitor reaction (2-3 hours) R1->R2 Maintain Reflux W1 Cool and filter to remove succinimide R2->W1 Reaction Completion W2 Wash filtrate with water W1->W2 Separate Phases W3 Dry organic layer with Na2SO4 W2->W3 Remove Aqueous Phase W4 Concentrate via rotary evaporation W3->W4 Remove Drying Agent W5 Purify by vacuum distillation W4->W5 Isolate Crude Product A1 Characterize product (NMR, MS, IR) W5->A1 Obtain Pure Product

Caption: Workflow for the allylic bromination of 1,5-cyclooctadiene.

Conclusion

The allylic bromination of 1,5-cyclooctadiene with N-bromosuccinimide is a reliable and efficient method for the synthesis of brominated cyclooctadienes. A thorough understanding of the free-radical mechanism is paramount for controlling the reaction and minimizing side products. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently produce these valuable synthetic intermediates for a wide range of applications in drug discovery and materials science.

References

  • Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Fiveable. (2025, August 15). Radical Initiator Definition. Retrieved from [Link]

  • Furman Chemistry 120 - PBworks. (2009, October 18). Free Radical Reaction With NBS as the Initiator. Retrieved from [Link]

  • Vaia. (n.d.). Bromination of 1,5-cyclooctadiene with N-bromosuccinimide (NBS). Retrieved from [Link]

  • Radical Reaction Mechanisms. (n.d.). Allylic Bromination (NBS, hv). Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Sdfine. (n.d.). N-BROMOSUCINIMIDE Safety Data Sheet. Retrieved from [Link]

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3,5-cyclooctatriene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10 : Radical halogenation of allylic systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • YouTube. (2020, January 28). Allylic Radical Bromination with NBS. Retrieved from [Link]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Chegg. (2022, March 29). Solved 4. Bromination of 1,5-cyclooctadiene with. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,5-cyclooctadiene. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis and reactions of the cyclooctadienylmolybdenum complexes. Retrieved from [Link]

  • PubMed. (1998, April 17). Examining the Bromination of Benzobicyclooctadiene by ab Initio Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,5-cyclooctadiene. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Ring Contraction of Cyclooctene, 1,3-Cyclooctadiene, 1,5-Cyclooctadiene, and Cyclooctatetraene to Benzene on Platinum(111) Surface. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1970). Bromination and acetylation of the isomeric cyclooctadienes. Retrieved from [Link]

  • Angewandte Chemie. (2024, February 7). trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Iodine-induced formation of bicyclo[3.3.0]octane derivatives from 1,5-cyclooctadiene. Retrieved from [Link]

  • Molecules. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Bromocyclooct-1-ene in the Synthesis of Macrocyclic Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Macrocycles and 5-Bromocyclooct-1-ene Macrocyclic compounds, defined as molecules containing a ring of twelve...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Macrocycles and 5-Bromocyclooct-1-ene

Macrocyclic compounds, defined as molecules containing a ring of twelve or more atoms, represent a unique and powerful class of therapeutic agents and advanced materials.[1][2] Occupying the chemical space between traditional small molecules and large biologics, their constrained-yet-flexible topology allows them to engage with challenging biological targets, such as the large, flat surfaces of protein-protein interactions (PPIs), which are often deemed "undruggable".[2][3][4] The pre-organized conformation of a macrocycle can lead to high-affinity, selective binding while often retaining favorable pharmacokinetic properties.[4][5]

The successful synthesis of novel macrocycles hinges on the availability of versatile chemical building blocks that can be strategically incorporated and cyclized. 5-Bromocyclooct-1-ene has emerged as a key intermediate in this field.[6] Its structure is uniquely suited for macrocycle synthesis, featuring:

  • An eight-membered ring that provides a flexible yet defined scaffold.

  • A reactive allylic bromide, which serves as an excellent handle for nucleophilic substitution and cross-coupling reactions.[6]

  • A cis-alkene, which is a prime substrate for powerful ring-forming reactions like olefin metathesis.

This document provides an in-depth guide to the application of 5-bromocyclooct-1-ene in macrocyclic synthesis, detailing core synthetic strategies, step-by-step protocols, and the expert rationale behind critical experimental choices.

Physicochemical Properties of 5-Bromocyclooct-1-ene

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
CAS Number 4103-12-2[6]
Molecular Formula C₈H₁₃Br[6]
Molecular Weight 189.1 g/mol [7]
IUPAC Name (1Z)-5-bromocyclooctene[6]
Physical Form Solid or colorless to pale-yellow liquid
Purity Typically ≥95%[7]
Storage Inert atmosphere, room temperature[7]

Core Synthetic Strategies and Workflows

The journey from 5-bromocyclooct-1-ene to a final macrocycle typically involves two key stages: functionalization and macrocyclization . The allylic bromide is first displaced to introduce a linear chain, which is then subjected to an intramolecular ring-closing reaction.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Macrocyclization A 5-Bromocyclooct-1-ene B Functionalized Intermediate (Linear Chain Attached) A->B  Nucleophilic Substitution or Cross-Coupling C Linear Precursor B->C Further Elaboration (if needed) D Final Macrocycle C->D  Intramolecular Ring-Closing (e.g., RCM, Suzuki Coupling)

Caption: General two-stage workflow for macrocycle synthesis.

Strategy 1: Nucleophilic Substitution followed by Ring-Closing Metathesis (RCM)

This is arguably the most prevalent and powerful strategy. The C-Br bond is first leveraged to attach a diene-containing side chain. The resulting elongated diene then undergoes an intramolecular Ring-Closing Metathesis (RCM) reaction to form the macrocycle, a method celebrated for its functional group tolerance and reliability.[8][9]

Protocol 1A: Functionalization via Amine Alkylation

This protocol describes the initial functionalization step, where a primary amine displaces the bromide to form a secondary amine intermediate.

Objective: To synthesize a linear diene precursor suitable for RCM.

Materials:

  • 5-Bromocyclooct-1-ene (1.0 equiv)

  • Allylamine (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • To a dry, argon-flushed round-bottom flask, add 5-bromocyclooct-1-ene and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Add finely ground potassium carbonate to the solution.

  • Add allylamine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-allyl-5-cycloocten-1-amine.

Expertise & Causality:

  • Choice of Base: K₂CO₃ is a mild inorganic base, sufficient to scavenge the HBr byproduct without promoting significant elimination of the allylic bromide.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction while being relatively easy to remove.

  • Excess Nucleophile: A slight excess of allylamine ensures complete consumption of the limiting electrophile, 5-bromocyclooct-1-ene.

Trustworthiness (Self-Validation):

  • Reaction Monitoring: On a silica TLC plate, the product should have a lower Rf value than the starting bromide due to the introduction of the polar amine.

  • Expected Outcome: Successful synthesis will be confirmed by ¹H NMR (disappearance of the methine proton signal adjacent to bromine and appearance of new allylic and amine protons) and Mass Spectrometry (correct molecular ion peak).

Protocol 1B: Macrocyclization via Ring-Closing Metathesis (RCM)

This protocol details the critical ring-closing step using the product from Protocol 1A.

G catalyst [Ru] Catalyst precursor Linear Diene Precursor (from Protocol 1A) catalyst->precursor:f0 intermediate1 Metallacyclobutane Intermediate precursor->intermediate1 Coordination & [2+2] Cycloaddition intermediate1->precursor Retro [2+2] product Macrocyclic Product + Ethylene (gas) intermediate1->product Productive Retro [2+2] product:f0->catalyst Re-entry into cycle

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

Objective: To form a nitrogen-containing macrocycle via RCM.

Materials:

  • N-allyl-5-cycloocten-1-amine (1.0 equiv)

  • Grubbs Catalyst™, 2nd Generation (1-5 mol%)

  • Dichloromethane (DCM) or Toluene, anhydrous and degassed

  • Ethyl vinyl ether (for quenching)

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • In a flask equipped with a reflux condenser under an argon atmosphere, dissolve the diene precursor in anhydrous, degassed DCM or toluene to a final concentration of 0.001-0.005 M. This high dilution is critical.

  • Bubble argon through the solution for 15-20 minutes to ensure it is oxygen-free.

  • Add the Grubbs Catalyst™ (2nd Generation) in one portion.

  • Heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC or LC-MS.

  • Once the reaction is complete, cool the solution to room temperature and add a few drops of ethyl vinyl ether. Stir for 30 minutes to quench the catalyst.

  • Concentrate the reaction mixture. The crude product can be purified by silica gel column chromatography to remove the ruthenium byproducts, yielding the final macrocycle.

Expertise & Causality:

  • High Dilution Principle: The use of very low concentrations (mM range) is the most important parameter to favor the intramolecular RCM reaction over intermolecular polymerization, which would lead to linear oligomers.

  • Catalyst Choice: The 2nd Generation Grubbs Catalyst is chosen for its high activity and excellent tolerance to various functional groups, including the amine in the substrate.[2][10]

  • Solvent & Inert Atmosphere: Olefin metathesis catalysts are sensitive to air and moisture. Degassed, anhydrous solvents and an inert atmosphere are essential for catalyst longevity and reactivity. Toluene is often used for more challenging cyclizations requiring higher temperatures.

  • Byproduct Removal: The formation of volatile ethylene gas helps drive the reaction equilibrium toward the cyclic product.[8]

Trustworthiness (Self-Validation):

  • Spectroscopic Analysis: ¹H NMR will show the disappearance of the terminal alkene protons from the starting material and the appearance of a new internal alkene signal corresponding to the newly formed double bond in the macrocycle.

  • Yields: RCM reactions for medium-sized rings (11-14 members) are generally efficient, with yields often ranging from 60-90%.

Strategy 2: Macrocyclization via Intramolecular Suzuki Cross-Coupling

An alternative and powerful strategy for C-C bond formation is the palladium-catalyzed Suzuki cross-coupling. This approach requires a precursor containing both the 5-bromocyclooct-1-ene moiety and a boronic acid or ester at the other end of a linear chain.

Protocol 2: Intramolecular Suzuki Coupling

Objective: To synthesize a macrocycle by forming a biaryl or vinyl-aryl linkage.

Materials:

  • Linear bromo-boronic acid precursor (1.0 equiv)

  • Pd(dppf)Cl₂ (5-10 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Solvent mixture: e.g., Dioxane/Water (4:1), degassed

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • To an argon-flushed flask, add the bromo-boronic acid precursor, cesium carbonate, and Pd(dppf)Cl₂.

  • Add the degassed dioxane/water solvent mixture via cannula to achieve a high dilution concentration (0.001-0.005 M).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue via column chromatography to obtain the desired macrocycle.

Expertise & Causality:

  • Catalyst System: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings. The dppf ligand is a bulky electron-rich phosphine that promotes the key reductive elimination step to form the C-C bond.[11]

  • Base Selection: Cesium carbonate is a strong base often used in challenging Suzuki couplings. Its high solubility in the reaction medium and ability to activate the boronic acid are crucial for efficient catalysis.

  • Solvent System: A mixed aqueous-organic system is often required to dissolve both the organic substrate and the inorganic base. Degassing is critical to prevent oxidative degradation of the Pd(0) active catalyst.

Trustworthiness (Self-Validation):

  • Side Reactions: A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom. This can be minimized by using rigorously dry and oxygen-free conditions.

  • Confirmation: Successful cyclization is confirmed by the disappearance of both the aryl bromide and boronic acid signals in the NMR and the appearance of a single, coupled aromatic system. The molecular weight will correspond to the cyclized product minus HBr and B(OH)₂.

Summary of Synthetic Strategies

StrategyKey TransformationCore ReagentsKey AdvantagesPotential Challenges
Nucleophilic Substitution + RCM C-C double bond formationGrubbs or Hoveyda-Grubbs CatalystHigh functional group tolerance; reliable for many ring sizes; forms a stable alkene linkage.Catalyst cost and sensitivity; removal of metal byproducts.
Intramolecular Suzuki Coupling C-C single bond formationPalladium Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃)Forms biaryl or vinyl-aryl linkages; robust and well-understood mechanism.Requires synthesis of a boronic acid/ester precursor; potential for protodeboronation side reactions.

Applications in Medicinal Chemistry and Beyond

The synthetic routes enabled by 5-bromocyclooct-1-ene are not merely academic exercises. They are pivotal in the generation of diverse macrocyclic libraries for drug discovery programs.[1][5] These libraries can be screened to identify novel hits against difficult targets implicated in oncology, infectious diseases, and inflammatory disorders.[3][4] For instance, macrocycles derived from these methods can be designed to mimic a helical peptide segment, thereby inhibiting a key protein-protein interaction.[1]

Furthermore, the alkene functionality within the cyclooctene ring can be used in Ring-Opening Metathesis Polymerization (ROMP) to produce functionalized polymers, demonstrating the utility of this building block in materials science.[6]

References

  • Macrocycles: MCR synthesis and applications in drug discovery - PMC - NIH. [Link]

  • Design, Properties and Recent Application of Macrocycles in Medicinal Chemistry - CHIMIA. [Link]

  • Ring-closing metathesis - Wikipedia. [Link]

  • Functionalisation of conjugated macrocycles with type I and II concealed antiaromaticity via cross-coupling reactions - RSC Publishing. [Link]

  • bRo5 Macrocyclics, Degraders and More 2023 Archive - Drug Discovery Chemistry. [Link]

  • An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - MDPI. [Link]

  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - MDPI. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. [Link]

  • Functionalisation of conjugated macrocycles with type I and II concealed antiaromaticity via cross-coupling reactions - KAUST Repository. [Link]

  • 5-Bromocyclooct-1-ene | 4103-12-2 - MilliporeSigma. [Link]

  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing). [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins - MDPI. [Link]

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Application

Application Notes &amp; Protocols: Strategic Use of 5-Bromocyclooct-1-ene Derivatives in Diels-Alder Cycloadditions

Introduction: Unlocking Complex Architectures The Diels-Alder reaction stands as one of the most powerful and elegant transformations in synthetic organic chemistry, providing a robust method for the stereocontrolled syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Complex Architectures

The Diels-Alder reaction stands as one of the most powerful and elegant transformations in synthetic organic chemistry, providing a robust method for the stereocontrolled synthesis of six-membered rings.[1][2] This [4+2] cycloaddition, first detailed by Otto Diels and Kurt Alder in 1928, has become indispensable in the synthesis of natural products and novel materials due to its reliability and predictability.[2][3]

Within the vast arsenal of starting materials for complex synthesis, 5-bromocyclooct-1-ene emerges as a uniquely versatile scaffold. Its structure, featuring a flexible eight-membered ring, a nucleophilic double bond, and a strategically placed allylic bromine, presents a trifecta of reactive sites.[4] The bromine atom, in particular, serves as a crucial functional handle, allowing for a diverse range of subsequent transformations.[4]

This guide provides an in-depth exploration of the strategic application of 5-bromocyclooct-1-ene derivatives in Diels-Alder reactions. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on how this building block can be manipulated to serve as a precursor to highly reactive dienophiles for bioorthogonal chemistry or as a foundation for complex intramolecular reactions, enabling the rapid construction of intricate polycyclic systems.

Core Mechanistic Principles: The [4+2] Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) that forms a new cyclohexene ring.[2][5][6] The reaction's efficiency and selectivity are governed by several key principles:

  • Electronic Demand : The archetypal "normal electron-demand" Diels-Alder reaction is most rapid between an electron-rich diene and an electron-poor dienophile.[5][7] This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6] Conversely, "inverse-electron-demand" Diels-Alder (IEDDA) reactions, which involve an electron-poor diene and an electron-rich dienophile, are also synthetically valuable.[6]

  • Conformational Requirement : For the cycloaddition to occur, the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond.[2][5][8] Cyclic dienes locked in this conformation, such as cyclopentadiene, are exceptionally reactive.

  • Stereospecificity : The reaction is stereospecific, meaning the stereochemistry of the dienophile is faithfully transferred to the product. A cis-dienophile yields a cis-substituted cyclohexene, while a trans-dienophile yields a trans-substituted product.

  • The Endo Rule : For cyclic dienes, the "endo" product, where the substituents of the dienophile are oriented towards the newly forming double bond in the bicyclic product, is typically the kinetically favored product.[6][9]

Caption: A concerted [4+2] cycloaddition mechanism.

Strategic Applications of 5-Bromocyclooct-1-ene

The utility of 5-bromocyclooct-1-ene lies not in its direct use, but in its role as a precursor to more elaborate reaction partners. The allylic bromide is the key to unlocking its potential.

Precursor to Strained Dienophiles for Inverse-Demand Diels-Alder (IEDDA) Reactions

A prominent application of 5-bromocyclooct-1-ene is in the synthesis of trans-cyclooctene (TCO) derivatives.[4] These molecules contain a highly strained trans double bond within the eight-membered ring, making them exceptionally reactive dienophiles in IEDDA reactions, particularly with tetrazine partners. This "click-to-release" strategy is a cornerstone of modern bioconjugation and targeted drug delivery.[4][10] The strain of the double bond significantly raises the energy of the HOMO, allowing for rapid reaction with the low-lying LUMO of an electron-poor diene like tetrazine.

Caption: Synthetic workflow from 5-bromocyclooct-1-ene to a TCO derivative for IEDDA.

Platform for Intramolecular Diels-Alder (IMDA) Reactions

The true power of the 5-bromocyclooct-1-ene scaffold is revealed in its application to Intramolecular Diels-Alder (IMDA) reactions.[11][12] By using the bromide as an attachment point for a tether containing a dienophile, one can construct complex precursors for cascade reactions. Subsequent formation of a diene within the cyclooctane ring system sets the stage for a spontaneous, high-yielding cyclization that can generate multiple rings and stereocenters in a single step.[13]

This strategy typically involves two key phases:

  • Precursor Synthesis : Nucleophilic substitution of the bromide with a molecule containing a dienophile (e.g., an alcohol tethered to an acrylate).

  • Diene Formation & Cyclization : Introduction of a second double bond into the cyclooctene ring to form a conjugated diene, which then undergoes thermal or Lewis acid-catalyzed cyclization.[14]

Caption: General strategy for an Intramolecular Diels-Alder (IMDA) reaction.

Field-Proven Insights & Protocol Design

Translating these strategies into practice requires careful consideration of reaction parameters. The choices made are not arbitrary; they are dictated by the underlying mechanism and the specific properties of the substrates.

  • Solvent Selection : For thermal IMDA reactions, high-boiling, non-polar solvents like toluene or xylene are often employed to provide the necessary activation energy. For IEDDA reactions intended for biological systems, aqueous buffers are required, underscoring the need for water-soluble TCO derivatives.

  • Catalysis : Lewis acids (e.g., AlCl₃, SnCl₄, Et₂AlCl) can dramatically accelerate normal electron-demand Diels-Alder reactions by coordinating to the dienophile.[2][14] This coordination lowers the dienophile's LUMO energy, enhancing its reactivity and often improving regioselectivity and endo/exo selectivity, allowing reactions to proceed at lower temperatures.

  • Temperature and Reversibility : The Diels-Alder reaction is reversible.[2] While higher temperatures increase the rate of the forward reaction, they can also promote the retro-Diels-Alder reaction. Optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition or reversal. This equilibrium is a critical consideration in the design of thermally reversible materials.[10]

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative templates. Researchers must conduct their own risk assessments and optimizations based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of an Amine-Functionalized (TCO) Precursor for IEDDA

This protocol outlines the synthesis of a (Z)-cyclooctene derivative, a direct precursor to a highly reactive TCO dienophile.

Step 1: Synthesis of (Z)-5-Bromocyclooct-1-ene This procedure starts from the readily available (1Z,5Z)-cycloocta-1,5-diene.

  • To a solution of (1Z,5Z)-cycloocta-1,5-diene (1.0 eq) in glacial acetic acid (0.2 M) at 0 °C, add a 48% aqueous solution of hydrogen bromide (HBr) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

  • Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (Z)-5-bromocyclooct-1-ene, which can be used without further purification.[4]

Step 2: Nucleophilic Substitution with a Protected Amine

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve (Z)-5-bromocyclooct-1-ene (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) and tert-butyl carbamate (Boc-NH₂) (1.5 eq).

  • Heat the mixture to reflux (approx. 82 °C) and monitor by TLC until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the Boc-protected amine derivative.

Compound Expected ¹H NMR (CDCl₃, 400 MHz) Expected ESI-MS
(Z)-5-Bromocyclooct-1-eneδ 5.6-5.8 (m, 2H), 4.8-4.9 (m, 1H), 1.5-2.6 (m, 10H)[M+H]⁺ not readily observed
Boc-Amine Productδ 5.5-5.7 (m, 2H), 4.5-4.7 (br s, 1H, NH), 3.8-4.0 (m, 1H), 1.45 (s, 9H), 1.3-2.4 (m, 10H)[M+Na]⁺ calculated and found

The final step, isomerization to the trans-isomer, typically requires specialized photochemical equipment and is beyond the scope of this general protocol.

Protocol 2: General Procedure for a Thermally-Induced Intramolecular Diels-Alder (IMDA) Reaction

This protocol provides a template for the key cyclization step.

Step 1: Synthesis of the IMDA Precursor (Not Detailed) The precursor is synthesized via nucleophilic substitution on 5-bromocyclooct-1-ene, followed by reactions to install a conjugated diene system on the cyclooctane ring. The final precursor is a cyclooctadiene tethered to a dienophile.

Step 2: Intramolecular Cyclization

  • Dissolve the IMDA precursor (1.0 eq) in a high-boiling solvent such as toluene or o-xylene (0.01 M). The high dilution is crucial to minimize intermolecular side reactions.[13]

  • Add a radical inhibitor, such as butylated hydroxytoluene (BHT) (0.05 eq), to prevent polymerization.

  • Heat the solution to reflux (110 °C for toluene, 144 °C for xylene) in a sealed tube or with a reflux condenser under an inert atmosphere.

  • Monitor the reaction progress by ¹H NMR or LC-MS analysis of aliquots. Reaction times can vary from 6 to 48 hours depending on the substrate's reactivity.[12]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting polycyclic product by column chromatography or recrystallization.

Tether/Dienophile Typical Conditions Expected Outcome Key Considerations
Acrylate EsterToluene, 110 °C, 24hHigh yield, often good diastereoselectivityLewis acid catalysis can lower temperature
Furano-Xylene, 144 °C, 12hReversible; adduct may be unstableReaction often requires trapping of the product
Alkyne CarboxylateToluene, sealed tube, 120 °C, 48hForms a diene in the final ringHigher activation energy generally required

Conclusion

5-Bromocyclooct-1-ene is far more than a simple alkyl halide; it is a strategic linchpin for advanced synthetic methodologies. Its true value is realized through multi-step sequences that leverage the allylic bromide as a versatile chemical handle. By serving as a precursor to highly strained dienophiles for bioorthogonal IEDDA ligations or as a foundational scaffold for complex IMDA cascades, this derivative provides chemists with a powerful tool to access novel and intricate molecular architectures. The principles and protocols outlined herein offer a framework for harnessing its full potential in drug discovery, materials science, and chemical biology.

References

  • Formal Diels–Alder dimerisation of cyclo-octatetraene induced by carbonylruthenium complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Diels-Alder Reaction. Cambridge University Press. Available at: [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • Diels-Alder "click" reactions: Recent applications in polymer and material science. ScienceDirect. Available at: [Link]

  • Diels–Alder reaction using trans‐cycloheptene. ResearchGate. Available at: [Link]

  • Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. PubMed - NIH. Available at: [Link]

  • The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ch 10: Diels-Alder reaction. University of Calgary Department of Chemistry. Available at: [Link]

  • Diels-Alder reaction (video). Khan Academy. Available at: [Link]

  • The Intramolecular Diels–Alder Reaction. ResearchGate. Available at: [Link]

  • Transition-state aromaticity and its relationship with reactivity in pericyclic reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Lessons - Diels-Alder Reaction. YouTube. Available at: [Link]

  • The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Princeton University. Available at: [Link]

  • Synthesis and Reactivity of 5-Bromopenta-2,4-Diynenitrile (BrC5N): An Access to Π-Conjugated Scaffolds. Amanote Research. Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Medicinal Chemistry. Available at: [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. Available at: [Link]

  • Diels Alder Reaction. YouTube. Available at: [Link]

  • Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene− Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis, and Inspiration for Developing New Reactions for Synthesis of Eight-Membered Carbocycles. ACS Publications. Available at: [Link]

Sources

Method

Application Note: 5-Bromocyclooct-1-ene as a Strategic Building Block in Bioorthogonal Chemistry and Theranostic Polymer Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated synthetic protocols, and bioorthogonal applications. Mechanistic Rationale & Chemical P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated synthetic protocols, and bioorthogonal applications.

Mechanistic Rationale & Chemical Profile

As a Senior Application Scientist, I frequently encounter the challenge of designing highly reactive yet stable intermediates for complex bioconjugations. 5-Bromocyclooct-1-ene (CAS 4103-12-2) has emerged as a premier medium-ring allylic bromide that solves many of these structural challenges.

The molecule's utility is driven by two distinct structural features:

  • The Flexible Eight-Membered Ring: The cyclooctene backbone can be photochemically isomerized from the cis to the highly strained trans configuration. This ring strain is the thermodynamic engine that drives ultrafast bioorthogonal reactions.

  • The Reactive Bromine Leaving Group: The bromine atom imparts 1[1]. This allows chemists to introduce a diverse range of functional groups (e.g., azides, amines, or carboxylic acids) without disrupting the alkene required for downstream click chemistry.

Core Applications in Drug Development

IEDDA "Click-to-Release" Prodrug Systems

In modern chemical immunology and targeted drug delivery, 5-bromocyclooct-1-ene is a critical synthetic intermediate for generating functionalized trans-cyclooctene (TCO) derivatives. These TCOs are highly reactive in1[1].

When a payload (such as a chemotherapeutic agent like doxorubicin) is attached via a carbamate linker at the allylic position, the IEDDA reaction yields a 4,5-dihydropyridazine intermediate. This adduct rapidly tautomerizes, triggering an electron cascade that. This strategy is heavily utilized in 2[2].

IEDDA_Pathway TCO TCO-Payload (Prodrug) Cyclo IEDDA Cycloaddition TCO->Cyclo Tz Tetrazine (Activator) Tz->Cyclo Intermediate 4,5-Dihydropyridazine Intermediate Cyclo->Intermediate Release Payload Release + Pyridazine Intermediate->Release Tautomerization & Elimination

Fig 1: IEDDA click-to-release mechanism for targeted prodrug activation.

Architectural Polymers via ROMP

Beyond small-molecule prodrugs, 5-bromocyclooct-1-ene acts as a precursor in1[1]. By utilizing second-generation Hoveyda-Grubbs catalysts, researchers can synthesize functionalized macrocyclic oligo(cyclooctene)s. For instance, nucleophilic substitution of the bromide with an azide yields 5-azidocyclooct-1-ene, which can be conjugated to ethynylcobaltocenium via copper-catalyzed click chemistry. Subsequent ROMP yields3[3].

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating critical in-process checks.

Protocol A: Scalable Synthesis of (Z)-5-Bromocyclooct-1-ene

This protocol leverages the electrophilic addition of hydrogen bromide across one of the double bonds of 1,5-cyclooctadiene.

Reagents:

  • (1Z,5Z)-cycloocta-1,5-diene (1.0 equiv, 500 mmol)

  • HBr (33% w/w in Acetic Acid, 0.98 equiv, 490 mmol)

Step-by-Step Methodology:

  • Preparation: Charge a 500 mL round-bottom flask with the HBr/AcOH solution under an N₂ atmosphere.

  • Temperature Control: Cool the flask strictly to 0°C using an ice bath. Causality: The addition is highly exothermic. Maintaining 0°C prevents the reaction from over-proceeding to the thermodynamically stable di-brominated byproduct.

  • Addition: Add (1Z,5Z)-cycloocta-1,5-diene dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to. Causality: The use of 0.98 equivalents of HBr is a deliberate sub-stoichiometric choice to ensure complete consumption of the acid, preventing unreacted HBr from catalyzing double-bond migration.

  • Workup: Quench the reaction by slowly pouring it into saturated NaHCO₃ (250 mL). Extract the aqueous layer with Et₂O (3 x 200 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Preparation of Neutralized Silica Gel for Downstream Purification

Functionalized cyclooctenes synthesized from 5-bromocyclooct-1-ene are highly sensitive to acidic environments, which can trigger unwanted isomerization. Standard silica gel often degrades these products.

Step-by-Step Methodology:

  • Disperse unmodified silica gel (500 g) into a 3 L flask containing 1.7 L of H₂O.

  • Add NH₄OH (28% w/w, 100 mL) and stir the alkaline suspension for 30 min.

  • Filter the suspension, wash thoroughly with H₂O, and dry on aluminum foil overnight at room temperature.

  • Transfer to a glass container and.

Synthetic_Workflow COD 1,5-Cyclooctadiene (Starting Material) HBr Hydrobromination (HBr / AcOH) COD->HBr BCOE (Z)-5-Bromocyclooct-1-ene (Intermediate) HBr->BCOE Subst Nucleophilic Substitution (e.g., NaN3) BCOE->Subst FuncCCO Functionalized cis-Cyclooctene Subst->FuncCCO Photo Photoisomerization (UV / Sensitizer) FuncCCO->Photo FuncTCO Functionalized trans-Cyclooctene Photo->FuncTCO

Fig 2: Synthetic workflow from 1,5-cyclooctadiene to functionalized TCOs.

Quantitative Reaction Parameters

To aid in process optimization, the following table summarizes the quantitative parameters and critical success factors for workflows utilizing 5-bromocyclooct-1-ene.

Reaction StepMolar EquivalentsTemp / TimeYield RangeCritical Optimization Parameter
Hydrobromination 1,5-COD (1.0 eq), HBr (0.98 eq)0°C → RT / 72 h70–85%Sub-stoichiometric HBr prevents over-addition and double-bond migration.
Nucleophilic Azidation Bromide (1.0 eq), NaN₃ (1.5 eq)80°C / 12 h80–90%Use strictly anhydrous DMF to prevent solvolysis side-reactions.
ROMP Copolymerization Monomer:Catalyst (Variable)RT / 2–4 h>90%Adjusting the molar ratio strictly controls the final polymer molecular weight.
Photoisomerization CCO (1.0 eq), Sensitizer (0.1 eq)UV (254nm) / Flow40–60%Continuous flow processing prevents the thermal reversion of the strained TCO back to CCO.

References

  • Benchchem. 5-Bromocyclooct-1-ene CAS 4103-12-2 | RUO. Retrieved from: 1

  • de Geus, M. A. R., et al. Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology. Scholarly Publications Leiden University. Retrieved from:

  • Ediriweera, G. R., et al. Supporting Information to: “Targeted and Modular Architectural Polymers Employing Bioorthogonal Chemistry for Quantitative Therapeutic Delivery”. RSC.org. Retrieved from: 4

  • Ediriweera, G. R. Development of polymeric theranostics using bioorthogonal chemistry. UQ eSpace - The University of Queensland. Retrieved from: 2

  • Tang, C., et al. Synthesis of cobaltocenium monomer, copolymer and hydrogenated polymer. ResearchGate. Retrieved from: 3

Sources

Technical Notes & Optimization

Troubleshooting

purification of 5-bromocyclooct-1-ene by fractional distillation

Technical Support Center: Purification of 5-Bromocyclooct-1-ene Case ID: #PUR-5BCO-DIST Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Support[1][2] Introduction: The "Tar" Trap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromocyclooct-1-ene

Case ID: #PUR-5BCO-DIST Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Support[1][2]

Introduction: The "Tar" Trap

Welcome to the technical support hub for 5-bromocyclooct-1-ene . If you are here, you are likely staring at a flask that is turning progressively darker, or you are struggling to separate your product from unreacted 1,5-cyclooctadiene (1,5-COD).[1]

The Core Challenge: While 5-bromocyclooct-1-ene is technically a homoallylic bromide (Br at C5, alkene at C1), it is thermally labile.[1] Upon heating, it undergoes dehydrobromination to form 1,5-cyclooctadiene (reversion) or isomeric 1,3- and 1,4-dienes, often accompanied by polymerization (tar formation).[1] Fractional distillation is the gold standard for purification, but it requires strict adherence to vacuum protocols to keep the pot temperature below the decomposition threshold (~90°C).[1][2]

Module 1: Pre-Distillation Diagnostics

Before you assemble the glassware, verify your crude material.[1][2]

Q: My crude reaction mixture is already dark brown. Should I distill directly? A: No. Direct distillation of acidic or wet crude accelerates decomposition.[1][2]

  • Cause: The synthesis (hydrobromination of 1,5-COD) often leaves residual HBr.[1][2] Acid catalyzes the elimination of bromine during heating.[2]

  • Protocol:

    • Neutralize: Wash the organic layer with cold saturated

      
       until bubbling ceases.
      
    • Dry: Use anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (avoid 
      
      
      
      if you suspect isomer sensitivity).[2]
    • Stabilize: Add 0.5% (w/w) solid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or 
      
      
      
      to the distillation pot. This acts as an acid scavenger during the heat cycle.

Q: What is the target boiling point? A: The boiling point is pressure-dependent.[1][2] Do not attempt atmospheric distillation.[2]

Pressure (mmHg/Torr)Estimated Boiling Point (°C)Risk Level
760 (Atm) >200°C (Theoretical)Critical (Decomposition)
15 ~95 - 100°CHigh (Borderline stability)
5 ~65 - 70°CModerate (Recommended)
0.5 ~45 - 50°CLow (Ideal)

Module 2: The Distillation Setup

Hardware choices determine purity.[1][2][3]

Q: Vigreux or Short Path? A: This depends on your impurity profile.

  • Scenario A (High Purity Crude): If removing only heavy tars, use a Short Path .[1][2] It minimizes thermal residence time.[2]

  • Scenario B (Standard Crude): If separating from unreacted 1,5-COD (bp ~150°C atm) or dibromides, use a 10-cm Vigreux column .[1][2]

    • Note: 1,5-COD is significantly more volatile.[1][2] It will come over as a distinct "forerun."

Q: How do I prevent the "bumping" that ruins my fractionation? A: 5-bromocyclooct-1-ene is viscous and prone to superheating.[1][2]

  • Do not use boiling chips (ineffective at high vacuum).[1][2]

  • Do not rely solely on magnetic stirring (often fails as viscosity increases).[1][2]

  • Solution: Use a gas capillary bleed (nitrogen) or a high-torque mechanical stirrer with a vacuum-tight bearing.[1][2]

Workflow Logic: Equipment Selection

DistillationLogic Start Analyze Crude Purity (GC/TLC) ImpurityCheck Major Impurity? Start->ImpurityCheck COD Unreacted 1,5-COD (Low Boiler) ImpurityCheck->COD Volatiles Dibromo Dibromides/Tars (High Boiler) ImpurityCheck->Dibromo Heavies Vigreux Setup: 10cm Vigreux Target: Separation Efficiency COD->Vigreux ShortPath Setup: Short Path Target: Min. Thermal Stress Dibromo->ShortPath VacCheck Vacuum < 2 mmHg? Vigreux->VacCheck ShortPath->VacCheck Proceed Proceed to Distillation (Pot Temp < 85°C) VacCheck->Proceed Yes Upgrade Upgrade Vacuum Pump (Oil/Hybrid) VacCheck->Upgrade No

Figure 1: Decision matrix for selecting distillation apparatus based on impurity profile and vacuum capability.

Module 3: Active Troubleshooting (During Distillation)

Q: The distillate temperature is fluctuating, and the head temperature dropped. Is it done? A: Not necessarily. This often indicates the transition between fractions.[2]

  • Fraction 1 (Forerun): Unreacted 1,5-COD. (Temp will be low, e.g., <40°C @ 5mmHg).[1][2]

  • Transition: Temp drops as vapor supply pauses.[1][2]

  • Fraction 2 (Main Cut): 5-bromocyclooct-1-ene.[1][2][4][5] (Temp stabilizes, e.g., ~68°C @ 5mmHg).[1][2][3]

  • Action: Change the receiver flask immediately when the temp rises and stabilizes after the forerun.

Q: The pot is turning black and smoking. What is happening? A: You are witnessing autocatalytic dehydrobromination.[1][2]

  • Mechanism: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[2] The generated HBr catalyzes further decomposition.[2]
    
  • Immediate Action:

    • Remove the heat source immediately.[2]

    • Allow the vacuum to continue (removes HBr gas).[2]

    • Do not repressurize with air while hot (oxygen + hot alkene = fire/peroxides).[1][2] Repressurize with Nitrogen/Argon only after cooling.[2]

Module 4: Post-Distillation Verification

Q: How do I distinguish the product from isomers? A: NMR is the only definitive method.[1][2] GC-MS can be misleading due to thermal isomerization in the injector port.[1][2]

Feature5-bromocyclooct-1-ene (Target)3-bromocyclooct-1-ene (Allylic Isomer)
1H NMR (Methine) Multiplet at ~4.0 - 4.2 ppm (Homoallylic)Multiplet at ~4.6 - 4.9 ppm (Allylic - Deshielded)
Stability Moderate (Weeks at 4°C)Low (Days/Hours at RT)
Reactivity Substitutes w/ retention of ring sizeProne to ring contraction/rearrangement

Experimental Protocol: Vacuum Distillation of 5-Bromocyclooct-1-ene

Objective: Purify 50g of crude reaction mixture.

  • Preparation:

    • Charge a 100mL round-bottom flask (RBF) with crude material.

    • Add 0.2g anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       powder (acid scavenger).[2]
      
    • Equip with a magnetic stir bar (large, oval) or capillary bleed.[1][2]

    • Attach a short-path distillation head with a vacuum "cow" receiver (3-4 collection flasks).

  • System Evacuation:

    • Connect to a high-vacuum pump (belt-driven or hybrid).[1][2]

    • Slowly reduce pressure to < 5 mmHg .

    • Wait: Allow volatile solvents (DCM, ether) to off-gas before heating.[1][2]

  • Heating Ramp:

    • Immerse RBF in an oil bath.[1][2]

    • Raise bath temp to 50°C. Observe forerun (unreacted COD).

    • Slowly increase bath temp to ~80-90°C. Do not exceed 100°C.

  • Collection:

    • Fraction A: Low boilers (discard).

    • Fraction B: Main product (collect when head temp is steady).

    • Residue: Stop distillation when ~5-10mL remains in the pot to prevent polymerization of the residue.

  • Storage:

    • Store under Argon at 4°C. Add copper wire or silver wool to stabilize for long-term storage.[1][2]

References

  • Cope, A. C.; et al. (1960).[2] Transannular Reactions in the Cyclooctane Series.[1][2] Journal of the American Chemical Society.[2] (Foundational work on COD derivatives and transannular hydrobromination). [1][2]

  • Organic Syntheses. (1993).[1][2] Synthesis of Cyclooctadiene Derivatives. Org.[2][5][6][7] Synth. Coll. Vol. 8, p. 000.[2] (Provides general boiling point ranges for bromocyclooctadienes).

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 5-Bromocyclooct-1-ene.[1][2][5] (Safety and physical property data).

  • BenchChem. (2024).[1][2] 5-Bromocyclooct-1-ene Technical Data.[1][2][5][8] (Specific refractive index and density data for identification). [1][2]

Sources

Optimization

optimizing reaction conditions for nucleophilic substitution on 5-bromocyclooct-1-ene

Technical Support Center: 5-Bromocyclooct-1-ene Functionalization Subject: Optimizing Nucleophilic Substitution ( vs. ) on Medium-Ring Substrates Reference Code: TSC-C8-SUB-05 Applicable CAS: 4103-12-2 (5-bromocyclooct-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromocyclooct-1-ene Functionalization

Subject: Optimizing Nucleophilic Substitution (


 vs. 

) on Medium-Ring Substrates Reference Code: TSC-C8-SUB-05 Applicable CAS: 4103-12-2 (5-bromocyclooct-1-ene)

Executive Summary: The "Medium Ring" Challenge

Welcome to the technical guide for functionalizing 5-bromocyclooct-1-ene. If you are experiencing low yields, inseparable mixtures, or unexpected bicyclic byproducts, you are likely encountering transannular strain and conformational locking , characteristic of 8-membered rings.

Unlike standard alkyl halides, 5-bromocyclooct-1-ene does not behave like a simple secondary bromide. The C5 position is spatially proximal to the C1=C2 double bond across the ring (transannular), leading to unique competing pathways:

  • Elimination (

    
    ):  Often favored due to steric hindrance blocking the 
    
    
    
    trajectory.
  • Transannular Rearrangement: Solvolysis (

    
    ) triggers 1,5-hydride shifts, moving the cation to C1/C2 or forming bicyclic [3.3.0] systems.
    

This guide provides the logic and protocols to suppress these side reactions and favor direct substitution.

Part 1: Mechanistic Diagnosis

To fix the reaction, you must visualize the invisible competition occurring in your flask.

The Reactivity Landscape

The following diagram illustrates the fate of your starting material based on reaction conditions.[1][2]

ReactionPathways Start 5-Bromocyclooct-1-ene (Substrate) Cond_SN2 Strong Nuc / Polar Aprotic (DMSO, DMF) Start->Cond_SN2 Cond_E2 Strong Base / Heat (Alkoxides, >60°C) Start->Cond_E2 Cond_SN1 Weak Nuc / Protic Solvent (Ag+, MeOH, Acid) Start->Cond_SN1 Prod_Subst Target: 5-Substituted Product (Inversion/Retention Mix) Cond_SN2->Prod_Subst Favored Path (Kinetic Control) Prod_Elim Elimination Byproducts (1,4- or 1,5-COD) Cond_E2->Prod_Elim Steric Hindrance Dominates Prod_Rearr Rearranged Products (Bicyclic pentalenes or Isomeric alkenes) Cond_SN1->Prod_Rearr Transannular Hydride Shift

Figure 1: Mechanistic divergence in cyclooctenyl systems. Path selection is dictated by solvent polarity and nucleophile basicity.

Part 2: Troubleshooting Guide (FAQ)

Q1: I am seeing large amounts of diene (elimination) instead of substitution. Why?

Diagnosis: You are likely using a basic nucleophile (e.g., alkoxide, hydroxide) or heating the reaction. The Science: In 8-membered rings, the "I-strain" (internal strain) makes the transition state for


 (which requires a specific backside angle) energetically costly. The protons at C4 and C6 are more accessible, making 

elimination faster than substitution. Solution:
  • Switch Nucleophiles: Use "soft," non-basic nucleophiles like Azide (

    
    ), Thiolates (
    
    
    
    ), or Cyanide (
    
    
    ).
  • Change Solvent: Switch to DMSO or DMF . These polar aprotic solvents solvate the cation but leave the anion "naked" and highly reactive, accelerating

    
     enough to outcompete elimination [1].
    
Q2: My product mass is correct, but NMR shows a complex mixture of isomers. What happened?

Diagnosis: You likely triggered an


 pathway (carbocation formation) or used Ag(I) additives.
The Science:  If a carbocation forms at C5, it is not stable. The hydrogen at C1 (across the ring) can perform a transannular 1,5-hydride shift  [2].[3] This moves the positive charge to the double bond, leading to allylic scrambling or ring contraction to bicyclo[3.3.0]octane derivatives.
Solution: 
  • Avoid Silver Salts: Do not use

    
     or 
    
    
    
    to "pull" the bromide, as this guarantees carbocation formation and rearrangement [3].
  • Maintain Kinetic Control: Stick to bimolecular (

    
    ) conditions.
    
Q3: The reaction is extremely slow (days). Can I heat it?

Diagnosis: Steric hindrance from the "tub" conformation is blocking the nucleophile. Solution:

  • Do NOT heat above 60°C: Heating promotes elimination (Entropy favors 2 molecules

    
     3 molecules).
    
  • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to favor bimolecular kinetics.

  • Catalysis: Use a phase transfer catalyst (e.g.,

    
     or 18-Crown-6) if using solid salts in non-polar solvents, though DMSO is preferred.
    

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize


 substitution while suppressing transannular elimination.
Reagents & Conditions Table
VariableRecommendationScientific Rationale
Solvent DMSO (Anhydrous)Maximizes nucleophilicity of anions; suppresses carbocation formation compared to protic solvents.
Nucleophile

,

,

Soft, high nucleophilicity/basicity ratio (

).
Concentration 0.5 M – 1.0 M High concentration favors bimolecular (

) kinetics over unimolecular (

) solvolysis.
Temperature 25°C – 40°C Low temp prevents

elimination.
Additives None (Avoid Ag+)Silver promotes ionization and subsequent rearrangement.
Standard Operating Procedure (SOP): Azidation of 5-Bromocyclooct-1-ene
  • Preparation:

    • Dry DMSO over 4Å molecular sieves for 24 hours.

    • Ensure 5-bromocyclooct-1-ene is free of HBr (if synthesized via HBr addition to COD, wash with dilute

      
       first).
      
  • Reaction Setup:

    • To a flame-dried flask under

      
      , add 5-bromocyclooct-1-ene  (1.0 equiv).
      
    • Add DMSO to reach a concentration of 0.8 M.

    • Add Sodium Azide (

      
      )  (1.5 equiv) in one portion. Caution: Azides are toxic.
      
  • Monitoring:

    • Stir at Room Temperature (25°C) .

    • Monitor via TLC (Hexane/EtOAc). If conversion is <10% after 6 hours, warm to 40°C .

    • Critical Checkpoint: If you see a spot moving just slightly faster than the starting material, it may be the elimination product (diene). Check crude NMR immediately.

  • Workup (Crucial for DMSO removal):

    • Dilute with

      
       (Diethyl Ether) and water.
      
    • Wash the organic layer 3x with water (to remove DMSO) and 1x with brine.

    • Dry over

      
       and concentrate without heating  (>30°C bath) to avoid decomposing the sensitive product.
      

Part 4: Decision Logic for Optimization

Use this flowchart to adjust conditions based on your specific nucleophile.

OptimizationFlow Start Select Nucleophile Type HardNuc Hard/Basic Nucleophile (OH-, RO-, NH2-) Start->HardNuc SoftNuc Soft/Neutral Nucleophile (N3-, CN-, RS-, I-) Start->SoftNuc HardAction STOP: High Risk of Elimination. Can you use a surrogate? (e.g., Acetate instead of OH-) HardNuc->HardAction SoftAction Proceed with DMSO Protocol. Temp < 45°C. SoftNuc->SoftAction AcetateRoute Use KOAc / 18-Crown-6 in Acetonitrile or DMSO. Hydrolyze ester later. HardAction->AcetateRoute Yes

Figure 2: Decision matrix for nucleophile selection to avoid elimination side-reactions.

References

  • Master Organic Chemistry. The SN2 Mechanism. (General principles of polar aprotic solvent acceleration in hindered systems). Link

  • Cope, A. C., et al.Transannular Reactions in Medium-Sized Rings. (Foundational work on hydride shifts in cyclooctyl systems). Journal of the American Chemical Society, 1952. (Contextual grounding for 1,5-hydride shifts).
  • Fluorochem. 5-Bromocyclooct-1-ene Product Data & Safety. (Substrate specific data). Link

  • Goldfinger, P. Mechanism of the Wohl-Ziegler Reaction.[4] (Relevant if synthesizing the precursor via NBS). Nature, 1953. Link

  • Neuenschwander, et al. The Conformations of Cyclooctene.[5] (Structural analysis of the "tub" vs "chair" forms affecting reactivity). Journal of Physical Chemistry A, 2011. Link

Sources

Troubleshooting

troubleshooting Grignard reagent formation with 5-bromocyclooct-1-ene

Executive Summary Forming a Grignard reagent from 5-bromocyclooct-1-ene presents a unique set of challenges due to the secondary alkyl halide nature of the substrate, the conformational strain of the medium-sized ring, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Forming a Grignard reagent from 5-bromocyclooct-1-ene presents a unique set of challenges due to the secondary alkyl halide nature of the substrate, the conformational strain of the medium-sized ring, and the presence of a remote alkene .

Common failure modes include:

  • Initiation Latency: Secondary bromides often require significant activation energy, leading to dangerous thermal runaways.

  • Elimination: Competitive dehydrohalogenation to form 1,5-cyclooctadiene (1,5-COD).

  • Wurtz Coupling: Homo-coupling driven by high local concentrations of radicals during slow initiation.

  • Transannular Side-Reactions: Radical intermediates attacking the C1-alkene (transannular cyclization).

This guide prioritizes Magnesium-Halogen Exchange (Turbo Grignard) as the "Gold Standard" method for high fidelity, while providing optimized protocols for Direct Insertion (Magnesium metal) as a secondary option.

Part 1: Pre-Flight Forensics (The "Hidden Killer")

Before blaming the Magnesium, you must validate the substrate. 5-bromocyclooct-1-ene is typically synthesized via partial hydrobromination of 1,5-cyclooctadiene.[1] This synthetic route leaves specific impurities that are fatal to Grignard formation.

Symptom Likely Impurity Mechanism of Failure Remediation
Instant Quench Residual HBrHBr protonates the Grignard surface immediately, forming MgBr₂ and H₂ gas. Reaction never starts.Wash substrate with sat. NaHCO₃, dry over MgSO₄, and pass through a short plug of basic alumina.
Yellow/Brown Color Oxidized impurities / Di-bromo speciesRadical traps that terminate the chain mechanism essential for initiation.Distill under high vacuum. Store under Argon in the dark.
Exotherm without Grignard 1,5-CyclooctadieneIf the starting material contains significant diene, it may complex with Mg surface, passivating it.Verify purity via GC-MS. Purity >97% is required for direct insertion.

Part 2: The "Gold Standard" Protocol (Magnesium-Halogen Exchange)

Recommendation: For drug development applications where purity is paramount, do not use Mg metal. Use the Knochel Turbo Grignard method. Why? It operates at low temperatures (-15°C to 0°C), kinetically suppressing elimination and Wurtz coupling. It bypasses the radical "initiation" phase entirely.

Reagents
  • Substrate: 5-bromocyclooct-1-ene (1.0 equiv)

  • Exchange Reagent: i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv) in THF.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve 5-bromocyclooct-1-ene in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -15°C (Ice/Salt bath). Note: Do not cool to -78°C; the exchange is too slow for secondary alkyl halides.

  • Addition: Add i-PrMgCl·LiCl (1.3 M in THF) dropwise over 10 minutes.

  • Exchange: Stir at -10°C to 0°C.

    • Monitoring: Pull a 0.1 mL aliquot, quench with D₂O, and analyze by GC-MS.

    • Success Marker: Disappearance of the bromide peak and appearance of deuterated cyclooctene (mass shift +1).

  • Completion: Exchange is typically complete within 30–60 minutes. The resulting Grignard is stable at 0°C for immediate use.

Part 3: The "Legacy" Protocol (Direct Insertion)

Context: Use this only if i-PrMgCl·LiCl is unavailable. This method carries a higher risk of Wurtz coupling (dimerization).

Critical Optimization: The "Rieke" or "Entrainment" Approach

Standard Mg turnings often fail with secondary cyclic bromides. We recommend Rieke Magnesium (if available) or Iodine/DIBAL-H activation .

Step-by-Step Protocol
  • Mg Activation: Place Mg turnings (1.5 equiv) in a flask. Dry stir vigorously under Argon for 30 mins to crush oxides.

    • Activator: Add a single crystal of Iodine. Heat with a heat gun until iodine vapor sublimes and settles on the Mg (surface turns metallic/grey).

  • Solvent: Add just enough anhydrous THF to cover the Mg.

  • Initiation (The Danger Zone):

    • Add 5% of the total volume of 5-bromocyclooct-1-ene solution.

    • Wait: Do not add more until you see turbidity (cloudiness) or a temperature spike.

    • Troubleshoot: If no initiation after 10 mins, add 2 drops of 1,2-dibromoethane (entrainment reagent).

  • Controlled Addition: Once initiating (exotherm verified), dilute the remaining bromide with THF (1:4 ratio) and add dropwise.

    • Temperature Control: Maintain internal temperature between 25°C and 30°C .

    • Warning: Temperatures >40°C dramatically increase elimination to 1,5-cyclooctadiene.

  • Post-Stir: Stir for 1 hour at room temperature. Filter through a glass frit to remove unreacted Mg before use.

Part 4: Troubleshooting Visualizations

Figure 1: Diagnostic Decision Tree

Use this logic flow to identify why your reaction failed.

GrignardTroubleshooting Start Start: Reaction Stalled/Failed CheckColor Check Reaction Color Start->CheckColor Clear Clear / No Change CheckColor->Clear No Initiation Dark Dark Brown / Black CheckColor->Dark Decomposition Cloudy Cloudy / Grey CheckColor->Cloudy Good Sign CheckWater Check Water/Acid (Did Iodine fade?) Clear->CheckWater Wurtz Wurtz Coupling (Runaway Exotherm?) Dark->Wurtz Success Likely Active. Titrate to confirm. Cloudy->Success DrySubstrate Action: Re-dry Substrate (Alumina Plug) CheckWater->DrySubstrate Iodine color persisted Turbo Action: Switch to iPrMgCl·LiCl CheckWater->Turbo Iodine faded but no heat LowerTemp Action: Lower Temp Dilute Concentration Wurtz->LowerTemp Temp > 40°C Wurtz->Turbo Temp was low

Caption: Diagnostic flow for evaluating Grignard formation failure modes based on visual cues.

Figure 2: Mechanistic Pathways & Pitfalls

Understanding how the reaction fails is key to preventing it.

Mechanism Substrate 5-Bromocyclooct-1-ene Radical Cyclooctenyl Radical (Intermediate) Substrate->Radical Mg(0) e- transfer Grignard Target Grignard (R-MgBr) Radical->Grignard Recombination (Fast) Wurtz Dimer (Wurtz) (R-R) Radical->Wurtz High Conc. (Dimerization) Elimination 1,5-Cyclooctadiene (Elimination) Radical->Elimination H-Abstraction (High Temp) Cyclization Bicyclic Product (Transannular) Radical->Cyclization Internal Attack (Transannular)

Caption: Competitive pathways for the 5-cyclooctenyl radical. High temperature favors Elimination; high concentration favors Wurtz.

Part 5: Validation (Titration)

Never assume yield. Secondary Grignards often form in 50-70% yield even under optimal conditions.

Method: No-D (Salicylaldehyde Phenylhydrazone) Titration

  • Dissolve a known amount of salicylaldehyde phenylhydrazone in THF (turns yellow).

  • Add your Grignard dropwise.

  • Endpoint: Solution turns bright orange (formation of the dianion).

  • Calculate Molarity:

    
    
    

Part 6: Frequently Asked Questions (FAQs)

Q: My reaction turned black immediately upon adding the bromide. Is it dead? A: Likely, yes. A black slurry usually indicates the formation of finely divided Magnesium metal caused by Wurtz coupling (dimerization). This happens when the local concentration of bromide is too high. Fix: Dilute your bromide 1:5 in THF and add it much slower, or switch to the Turbo Grignard method.

Q: Can I use Diethyl Ether instead of THF? A: For this specific substrate, THF is superior. Secondary alkyl magnesium species are more soluble in THF. Ether can lead to precipitation of the Grignard on the Mg surface, stopping the reaction. However, if using the Turbo Grignard method, THF is mandatory.

Q: I see a peak at M+1 in my GC-MS after quenching with water. Did it work? A: M+1 (Cyclooctene) only tells you that you have a reduced species. It does not distinguish between the Grignard and the protonated radical. Validation: You must quench with D₂O (Deuterium Oxide) .

  • Cyclooctene-H (Mass X) = Failed reaction (radical abstraction).

  • Cyclooctene-D (Mass X+1) = Successful Grignard.

Q: Is the transannular cyclization a major risk? A: It is a risk, but less so than with 5-hexenyl systems. The 5-cyclooctenyl radical can undergo transannular hydrogen abstraction or cyclization to bicyclic systems (pentalene derivatives). This is driven by temperature.[2] Keeping the reaction below 0°C (via Turbo Grignard) effectively eliminates this pathway.

References

  • Knochel, P., et al. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • BenchChem Technical Library. (2025). "Troubleshooting Grignard Reagent Formation."

  • Organic Syntheses. "Preparation of Allylmagnesium Bromide (Wurtz Coupling Discussion)." Org.[1][3][4] Synth.1976 , 55, 114.

  • Beckwith, A. L. J. (1981). "Regioselectivity of Radical Cyclizations." Tetrahedron. (Discusses 5-hexenyl vs medium ring radical behavior).
  • Sigma-Aldrich Technical Bulletin. "TurboGrignard: A Reagent for Selective Metalation."

Sources

Optimization

improving the yield of (Z)-5-bromocyclooct-1-ene from cyclooctadiene

Technical Support: Optimizing (Z)-5-Bromocyclooct-1-ene Synthesis Topic: Improving the yield of (Z)-5-bromocyclooct-1-ene from cyclooctadiene Audience: Researchers, Process Chemists, and Drug Development Professionals Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Optimizing (Z)-5-Bromocyclooct-1-ene Synthesis

Topic: Improving the yield of (Z)-5-bromocyclooct-1-ene from cyclooctadiene Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Technical Support Center (Troubleshooting & FAQs)

Executive Summary: The "Gold Standard" Pathway

The synthesis of (Z)-5-bromocyclooct-1-ene (often referred to as 5-bromo-1-cyclooctene) is a critical intermediate step in generating trans-cyclooctene (TCO) derivatives for bioorthogonal chemistry (e.g., tetrazine ligations).[1]

The industry-standard method involves the controlled electrophilic addition of hydrogen bromide (HBr) to (Z,Z)-1,5-cyclooctadiene (1,5-COD). Unlike radical bromination (NBS), which yields allylic bromides (3-bromo isomers), HBr addition targets the alkene directly. The primary challenge is kinetic control : stopping the reaction at the mono-brominated stage to prevent the formation of 1,5-dibromocyclooctane.

Core Protocol: Selective Hydrobromination

Use this baseline protocol to benchmark your results before troubleshooting.

Reagents:

  • (Z,Z)-1,5-Cyclooctadiene (1,5-COD) [Reagent Grade, >98%]

  • HBr (33% wt in Acetic Acid) or anhydrous HBr gas

  • Solvent: Glacial Acetic Acid (AcOH) or CH₂Cl₂ (DCM)

Workflow Diagram:

SynthesisWorkflow Start Start: 1,5-COD Cool Cool to 0°C (Kinetic Control) Start->Cool Add Add HBr (0.95 eq) Dropwise Cool->Add Stir Stir 12-24h Ambient Temp Add->Stir Quench Quench (Ice/Water) Stir->Quench Extract Extraction (Hexanes/DCM) Quench->Extract Distill Vacuum Distillation (<5 mmHg) Extract->Distill

Caption: Optimized workflow for mono-hydrobromination of 1,5-COD.

Troubleshooting & FAQs

Category A: Yield & Selectivity Issues

Q: Why is my yield of the mono-bromide low (<40%), and I see significant starting material? A: This is often a stoichiometry issue.

  • Diagnosis: If you use exactly 1.0 equivalent of HBr, you risk over-bromination because the product (5-bromo) can react with HBr faster than the starting material in certain solvents.

  • Solution: Use a slight deficit of HBr (0.90 – 0.95 eq) relative to 1,5-COD. It is thermodynamically easier to separate unreacted 1,5-COD (bp ~151°C) from the mono-bromide (bp ~85°C at 5 mmHg) than it is to separate the mono-bromide from the dibromide side product.

  • Refinement: Ensure your HBr/AcOH solution is fresh. The concentration of HBr in acetic acid decreases over time due to volatility. Titrate your HBr solution if the bottle is old.

Q: I am generating large amounts of 1,5-dibromocyclooctane (over-bromination). How do I stop this? A: This indicates a loss of kinetic control.

  • Mechanism: The second addition of HBr is slower than the first due to the electron-withdrawing inductive effect of the bromine atom, which deactivates the remaining double bond. However, at higher temperatures, this selectivity barrier is overcome.

  • Fix:

    • Temperature: Perform the addition at 0°C or even -10°C . Allow it to warm to room temperature only after addition is complete.

    • Solvent Choice: Switch to a non-polar solvent like pentane or hexane if using HBr gas. In polar solvents like AcOH, the intermediate carbocation is stabilized, potentially accelerating the second addition.

    • Addition Rate: Slow down the addition of HBr. High local concentrations of acid favor double addition.

Q: Can I use NBS (N-Bromosuccinimide) instead of HBr? A: No.

  • Reasoning: NBS typically facilitates radical allylic bromination. Reacting 1,5-COD with NBS will predominantly yield 3-bromo-1,5-cyclooctadiene (allylic bromide) rather than the desired 5-bromo-1-cyclooctene (homoallylic/addition product).

  • Exception: NBS can be used if combined with a proton source or specific catalysts to force electrophilic addition, but HBr is cleaner and more atom-economical.

Category B: Product Stability & Purification

Q: My product turns brown/black during distillation. What is happening? A: The product is thermally unstable and undergoing elimination (dehydrobromination) .

  • Chemistry: Allylic and homoallylic bromides are prone to eliminating HBr upon heating, reforming the diene or polymerizing.

  • Solution:

    • Vacuum is Critical: You must distill under high vacuum (<5 mmHg ). The boiling point should be kept below 60-70°C .

    • Acid Scavenger: Add a small amount of K₂CO₃ or NaHCO₃ to the distillation pot to neutralize any trace HBr formed, which catalyzes further decomposition.

    • Stabilizer: Add a radical inhibitor (e.g., BHT) if you suspect radical polymerization, though acid-catalyzed degradation is more likely.

Q: The product has a persistent yellow color. A: This indicates dissolved free bromine (


) or conjugated impurities.
  • Fix: Wash the organic phase with 10% Na₂S₂O₃ (sodium thiosulfate) during the workup. This reduces colored bromine species to colorless bromide ions.

Comparative Data: Reagent Selection

Reagent SystemMajor ProductSelectivity (Mono:Di)Key RiskReference
HBr / AcOH (0°C) (Z)-5-bromo-1-cyclooctene High (>90:10)Over-bromination if >1 eq HBr used[1]
HBr (gas) / Pentane (Z)-5-bromo-1-cyclooctene ModeratePolymerization of COD[2]
NBS / CCl₄ 3-bromo-1,5-cyclooctadiene N/A (Wrong Isomer)Formation of allylic bromides[3]
PBr₃ / Catalyst MixtureLowComplex purification[4]

Mechanistic & Pathway Visualization

Understanding the competing pathways is vital for yield optimization. The goal is to favor Pathway A (Mono-addition) while suppressing Pathway B (Double addition) and Pathway C (Allylic substitution).

ReactionMechanism COD 1,5-Cyclooctadiene Cation Carbocation Intermediate (Cyclooctyl Cation) COD->Cation Electrophilic Protonation (H+) ProdAllyl Impurity (Radical): 3-bromo-1,5-cyclooctadiene COD->ProdAllyl NBS/Radical (Avoid this route) HBr + HBr ProdMono TARGET: (Z)-5-bromocyclooct-1-ene Cation->ProdMono Br- Attack (Kinetic Stop) ProdDi Impurity: 1,5-Dibromocyclooctane ProdMono->ProdDi + Excess HBr (Thermodynamic Sink)

Caption: Mechanistic pathways. Green path represents the desired electrophilic addition. Red dashed line represents the over-bromination risk.

References

  • Synthesis of 5-Bromocyclooct-1-ene via HBr Addition. BenchChem Protocols. (Verified synthesis using HBr in acetic acid).

  • Hydrobromination of Alkenes: Mechanism and Selectivity. Master Organic Chemistry. (Mechanistic grounding for Markovnikov addition and kinetic control).

  • Allylic Bromination of 1,5-Cyclooctadiene with NBS. Organic Syntheses, Coll. Vol. 5, p. 328 (1973). (Demonstrates that NBS yields the wrong isomer).

  • Properties and Reactivity of 1,5-COD. Sigma-Aldrich Technical Library. (Physical properties and handling of cyclooctadiene).

Sources

Troubleshooting

removal of unreacted N-bromosuccinimide from reaction mixture

Technical Support Center: Post-Reaction Purification of N-Bromosuccinimide (NBS) Topic: Removal of Unreacted N-Bromosuccinimide (NBS) and Succinimide Byproducts Audience: Synthetic Chemists, Process Development Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Post-Reaction Purification of N-Bromosuccinimide (NBS)

Topic: Removal of Unreacted N-Bromosuccinimide (NBS) and Succinimide Byproducts Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide[1]

Executive Summary & Decision Matrix

The Challenge: N-Bromosuccinimide (NBS) reactions typically yield two impurities that must be managed:

  • Succinimide: The stoichiometric byproduct (protonated form of NBS).

  • Unreacted NBS: The excess reagent used to drive kinetics.

While succinimide often precipitates in non-polar solvents, unreacted NBS frequently remains solubilized, posing a risk of side reactions during concentration or storage. The following decision tree outlines the optimal purification strategy based on your reaction solvent.

NBS_Workup Start Start: Reaction Complete SolventCheck Check Reaction Solvent Start->SolventCheck NonPolar Non-Polar (CCl4, Hexane, Benzene) SolventCheck->NonPolar Polar Polar/Miscible (DMF, MeCN, DCM) SolventCheck->Polar Filter Step 1: Filtration (Remove precipitated Succinimide) NonPolar->Filter Succinimide insoluble Quench Step 2: Reductive Quench (Destroy unreacted NBS) Polar->Quench Succinimide soluble Filter->Quench Filtrate contains NBS Wash Step 3: Bicarbonate Wash (Remove Succinimide traces) Quench->Wash Dry Dry & Concentrate Wash->Dry

Figure 1: Strategic workflow for the isolation of product from NBS reaction mixtures.[2] Note that filtration alone is rarely sufficient to remove unreacted NBS.

Core Protocols

Protocol A: The Reductive Quench (Universal Method)

Objective: Chemically convert reactive NBS into water-soluble succinimide and inert bromide salts.

Mechanism: NBS is an oxidant.[3] To remove it, we must reduce the bromine. Sodium thiosulfate (


) or Sodium bisulfite (

) are the standard reagents.

Note: Succinimide is highly water-soluble (

at

), whereas NBS is sparingly soluble in water but soluble in organics.

Step-by-Step Procedure:

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • The Quench: Add the aqueous reducing solution to your organic reaction mixture in a separatory funnel.

    • Ratio: Use approximately 2-3 molar equivalents relative to the excess NBS.

  • Agitation: Shake vigorously. The organic layer may initially turn orange/brown (liberated

    
    ) and then fade to colorless as the thiosulfate consumes the bromine species.
    
  • Verification: Test the aqueous layer with Starch-Iodide paper .

    • Blue/Black: Oxidant (NBS) still present.[3] Add more thiosulfate.

    • White: Quench complete.

  • Succinimide Removal: Perform a second wash with Saturated Sodium Bicarbonate (

    
    ) .[4]
    
    • Why? Mild base deprotonates any remaining succinimide (

      
      ), converting it to its anionic salt, which partitions exclusively into the aqueous phase [1].
      
Protocol B: The "Filter & Wash" (For Non-Polar Solvents)

Context: Classic Wohl-Ziegler brominations often use


 (or modern alternatives like Trifluorotoluene). In these solvents, succinimide is insoluble and floats/precipitates.
  • Cooling: Cool the reaction mixture to

    
    . This maximizes succinimide precipitation.
    
  • Filtration: Filter the cold mixture through a sintered glass funnel or a Celite pad.

    • Result: The solid is mostly succinimide. The filtrate contains your product AND unreacted NBS .

  • Workup: You must still perform Protocol A on the filtrate. Filtration reduces the mass of byproduct but does not remove the soluble excess NBS reagent [2].

Troubleshooting & FAQs

Q1: I filtered the reaction mixture, but my NMR still shows a peak at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 2.8 ppm. What is it? 
A:  That is likely unreacted NBS or residual succinimide.[1]
  • Diagnosis: Succinimide typically shows a singlet at

    
     ppm (depending on solvent). NBS shows a similar singlet.
    
  • Root Cause: Filtration only removes insoluble succinimide. NBS has finite solubility in solvents like

    
     and Benzene.
    
  • Solution: Dissolve your crude material in

    
     or 
    
    
    
    and wash with water (3x) followed by bicarbonate. Succinimide is very water-soluble; if it persists, your aqueous washes were insufficient volume or frequency.

Q2: My product is water-sensitive. How do I remove NBS without an aqueous workup? A: This is difficult but manageable via precipitation or chromatography.

  • Precipitation: If your product is soluble in

    
     but NBS is not, you can try concentrating and adding non-polar hexane/ether to precipitate NBS, but this is rarely quantitative.
    
  • Solid-Phase Scavenging: Stir the reaction mixture with polymer-supported thiosulfate or a similar solid-supported quenching agent, then filter.

  • Chromatography: NBS often co-elutes with non-polar products. However, succinimide is very polar. Flash chromatography on silica gel usually retains succinimide. To ensure NBS decomposition on the column, you can pre-treat the silica with a reducing agent, though this is non-standard.

Q3: I see elemental sulfur precipitating during the thiosulfate wash. A: This occurs if the aqueous layer becomes too acidic.

  • Chemistry: Thiosulfate disproportionates in acid:

    
    .
    
  • Fix: Use Sodium Sulfite (

    
    )  instead of thiosulfate, or ensure the aqueous quench solution is buffered (e.g., mix thiosulfate with bicarbonate).
    

Q4: Can I use NaOH to remove succinimide? A: Yes, but with caution.

  • Pros: NaOH rapidly deprotonates succinimide (

    
     9.6), forcing it into the aqueous layer.
    
  • Cons: Strong bases can hydrolyze sensitive esters or trigger elimination reactions (dehydrohalogenation) on your newly formed bromo-compound. Stick to

    
     unless your product is known to be base-stable [3].
    

Quantitative Data: Solubility Profiles

Understanding the solubility differences is key to separation.

SolventNBS SolubilitySuccinimide SolubilitySeparation Strategy
Water Low (

)
High (

)
Aqueous Wash
CCl4 / Hexane Low / InsolubleInsoluble (Precipitates)Filtration + Wash
Acetone / DMF High High Dilution + Extraction
DCM / Chloroform ModerateLowFiltration + Wash

References

  • BenchChem. Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. (2025).[1][4][5][6][7] Retrieved from

  • Organic Syntheses. 3,5-Dibromo-2-pyrone. Coll. Vol. 10, p.32 (2004); Vol. 77, p.64 (2000). (Demonstrates filtration of succinimide followed by chromatography). Retrieved from

  • ScienceMadness. N-bromosuccinimide removal at workup. (Discussion on base sensitivity and thiosulfate quenching). Retrieved from

Sources

Optimization

scale-up considerations for the synthesis of 5-bromocyclooct-1-ene

To: Technical Operations Team From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Scale-Up Considerations for 5-Bromocyclooct-1-ene Synthesis Introduction: The Strategic Importance...

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Operations Team From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Scale-Up Considerations for 5-Bromocyclooct-1-ene Synthesis

Introduction: The Strategic Importance of 5-Bromocyclooct-1-ene

5-Bromocyclooct-1-ene (5-BCOE) is a critical intermediate in modern organic synthesis, particularly valued as a monomer for Ring-Opening Metathesis Polymerization (ROMP) and as a scaffold in bioorthogonal chemistry (e.g., trans-cyclooctene synthesis).

Unlike the allylic bromination of 1,5-cyclooctadiene (1,5-COD) with NBS—which yields 3-bromocyclooct-1,5-diene—the synthesis of 5-BCOE relies on the hydrobromination of 1,5-COD. This distinction is vital: we are saturating one double bond while preserving the other.

This guide addresses the specific engineering and chemical challenges encountered when moving this reaction from the bench (grams) to the pilot plant (kilograms).

Module 1: Reaction Optimization & Selectivity

User Question: We are observing the formation of dibrominated byproducts. How do we maximize mono-selectivity?

Technical Insight: The reaction of 1,5-COD with HBr is a stepwise electrophilic addition. The rate constant for the first addition (


) is significantly faster than the second (

) because the electron-withdrawing inductive effect of the bromine atom in the mono-adduct deactivates the remaining double bond toward further electrophilic attack. However, on a large scale, local excesses of HBr can drive the second addition.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a slight deficit of HBr (0.95 – 0.98 equivalents relative to 1,5-COD). It is far easier to remove unreacted 1,5-COD via distillation than to separate the high-boiling dibromide impurity.

  • Temperature Management: Maintain the reaction temperature between 0°C and 5°C . Higher temperatures increase the energy available for the second activation barrier, eroding selectivity.

  • Solvent Choice: Glacial acetic acid (AcOH) is the standard solvent. It promotes the ionization of HBr while moderating the reactivity compared to neat HBr gas.

User Question: Is the product kinetically or thermodynamically controlled? Do we need to worry about isomerization?

Technical Insight: The formation of 5-BCOE is the kinetic product of direct addition. However, cyclooctane rings are prone to transannular hydride shifts. Under highly acidic conditions or elevated temperatures, the carbocation intermediate can rearrange, or the double bond can migrate, leading to positional isomers (e.g., 4-bromo or 3-bromo derivatives).

  • Action: Quench the reaction immediately upon consumption of the limiting reagent. Do not allow the mixture to "age" in the acidic medium.

Module 2: Process Engineering & Safety

User Question: The HBr addition is highly exothermic. How do we handle this on a 50L scale?

Technical Insight: The hydrobromination of alkenes is exothermic (


). On a bench scale, passive cooling suffices. On a pilot scale, the surface-area-to-volume ratio decreases, creating a risk of thermal runaway.

Engineering Controls:

  • Dosing Strategy: Do not add 1,5-COD to HBr. Add HBr (solution or gas) to the 1,5-COD solution. This keeps the HBr concentration low (starved feed), favoring mono-bromination and limiting the heat release rate.

  • Active Cooling: Use a jacketed reactor with a cryostat set to -10°C to maintain internal temperature < 5°C.

  • Material Compatibility: HBr/AcOH is extremely corrosive to stainless steel (even 316L). Use Glass-Lined Steel (GLS) or Hastelloy C-276 reactors.

User Question: What are the critical safety hazards for 1,5-COD?

Technical Insight: 1,5-COD is a sensitizer and has a distinct, pungent odor. More importantly, it can form peroxides upon exposure to air, though less readily than ethers.

  • Requirement: Ensure the headspace is blanketed with Nitrogen (

    
    ) throughout the process.
    

Module 3: Work-up & Purification

User Question: The product turns brown during distillation. How do we prevent decomposition?

Technical Insight: 5-BCOE is an allylic bromide (technically homo-allylic relative to the original diene, but the product has a bromine in a position that can undergo elimination). It is thermally sensitive and liable to dehydrobromination (reverting to diene or forming isomers) and radical decomposition (browning).

Purification Protocol:

  • Neutralization: The acetic acid must be completely removed/neutralized before heating. Residual acid catalyzes decomposition. Wash the organic phase with cold water, then saturated

    
    , then brine.
    
  • Vacuum Distillation: Do not distill at atmospheric pressure.

    • Target Vacuum: < 5 mmHg.

    • Pot Temperature: < 60°C.

    • Use a wiped-film evaporator (WFE) if available to minimize residence time.

  • Stabilization: Add a radical inhibitor (e.g., 100-500 ppm BHT) to the crude mixture before distillation.

  • Storage: Store under Argon at 4°C in amber glass. Add activated copper turnings or silver wool to scavenge free bromide/radicals if long-term storage is needed.

Visualized Workflows

Figure 1: Reaction Mechanism & Selectivity Pathways

Caption: Electrophilic addition pathway showing the kinetic preference for mono-bromination and potential side reactions (di-bromination and transannular shifts).

ReactionPath COD 1,5-Cyclooctadiene (Starting Material) Carbocation Carbocation Intermediate (C1 Protonated, C2+) COD->Carbocation Slow addition (0°C) HBr HBr / AcOH HBr->Carbocation Product 5-Bromocyclooct-1-ene (Target: Kinetic Product) Carbocation->Product Br- attack (Fast) Isomer Positional Isomers (Transannular Shift) Carbocation->Isomer High Temp / Acid Aging DiBromo Dibromocyclooctane (Over-reaction Impurity) Product->DiBromo + Excess HBr (Avoid this)

Figure 2: Scale-Up Process Flow Diagram

Caption: Optimized unit operations for the 100g to 1kg scale synthesis, emphasizing heat removal and acid neutralization.

ProcessFlow Reactor Glass-Lined Reactor (0°C, N2 atm) Charge: 1,5-COD in AcOH Quench Quench / Wash 1. Ice Water 2. NaHCO3 (Neutralize) 3. Brine Reactor->Quench Complete Conversion Dosing Controlled Addition HBr/AcOH Solution (Keep T < 5°C) Dosing->Reactor Extraction Phase Separation Solvent: Heptane or MTBE Quench->Extraction Drying Drying MgSO4 & Filtration Extraction->Drying Distillation Vacuum Distillation < 5 mmHg, < 60°C Bath Stabilizer: BHT Drying->Distillation Storage Final Product Storage Amber Bottle, Argon, 4°C Distillation->Storage

Master Protocol: 1.0 kg Scale Representative Batch

Reagents:

  • 1,5-Cyclooctadiene (1,5-COD): 1000 g (9.24 mol)

  • HBr (33% in Acetic Acid): ~2260 g (approx. 9.24 mol HBr) [Note: Adjust based on exact titer]

  • Solvent: Glacial Acetic Acid (optional for dilution)

  • Work-up: Heptane, Sat. NaHCO3, Brine, MgSO4.

Step-by-Step Methodology:

  • Setup: Equip a 10L glass-lined reactor with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Purge with Nitrogen.

  • Charging: Charge 1,5-COD (1000 g) into the reactor. Cool the jacket to -5°C.

  • Addition: Begin adding the HBr/AcOH solution dropwise.

    • Critical Parameter: Monitor internal temperature.[1] Adjust addition rate to keep

      
      .
      
    • Timeframe: Addition will likely take 4–6 hours depending on cooling capacity.

  • Reaction Monitoring: After addition is complete, stir at 0°C for 2 hours. Monitor via GC (Gas Chromatography).

    • Endpoint: < 5% unreacted 1,5-COD. If 1,5-COD remains, do not add excess HBr (to avoid di-bromo). It is better to distill off unreacted starting material later.

  • Quench: Pour the reaction mixture onto 3 kg of crushed ice.

  • Extraction: Extract the aqueous mixture with Heptane (3 x 1.5 L). (Heptane is preferred over pentane for safety/flammability on this scale).

  • Neutralization: Wash the combined organic layers with water (2 x 1 L), then carefully with Saturated NaHCO3 (2 x 1 L) until pH of aqueous layer is 7-8. Caution: CO2 evolution.

  • Drying: Wash with Brine (1 L), dry over anhydrous MgSO4, and filter.

  • Concentration: Remove Heptane via rotary evaporation at reduced pressure (bath < 30°C).

  • Purification: Perform fractional vacuum distillation.

    • Fraction 1: Unreacted 1,5-COD (lower bp).

    • Fraction 2: 5-Bromocyclooct-1-ene (Collect main fraction).

    • Residue: Dibromides and polymers.

Quantitative Data Summary

ParameterSpecificationReason
Stoichiometry 1.0 : 0.95-1.0 (COD:HBr)Prevent di-bromination; unreacted COD is recyclable.
Temperature 0°C - 5°CMinimize transannular hydride shifts and exotherm runaway.
Pressure (Distillation) < 5 mmHgProduct degrades > 80°C; vacuum lowers boiling point.
Reactor Material Glass-Lined / HastelloyHBr/AcOH is highly corrosive to standard steel.
Yield Target 75% - 85%Losses primarily due to selectivity and distillation hold-up.

References

  • Source: BenchChem Technical Data.
  • Handling and Safety of 1,5-Cyclooctadiene: Source: Fisher Scientific Safety Data Sheet (SDS). "1,5-Cyclooctadiene, stabilized."
  • General Procedure for HBr Addition to Alkenes

    • Source: Master Organic Chemistry. "Addition of HBr to Alkenes."
    • URL:[Link]

  • Properties and Applications of 5-Bromocyclooct-1-ene

    • Source: Sigma-Aldrich Product Specification. "5-Bromocyclooct-1-ene."[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of cis- and trans-5-Bromocyclooct-1-ene Isomers

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures, the geometric isomerism of a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures, the geometric isomerism of alkenes within cyclic systems plays a pivotal role in dictating their chemical reactivity. The eight-membered carbocycle, cyclooctene, presents a fascinating case study where the cis- and trans-isomers of its derivatives exhibit remarkably different chemical behaviors. This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-5-bromocyclooct-1-ene, offering insights into the underlying principles of conformational strain and stereoelectronics that govern their reaction pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

The Dichotomy of Stability: A Conformational Perspective

The fundamental difference in the reactivity of cis- and trans-5-bromocyclooct-1-ene originates from their disparate ground-state energies and conformational flexibilities. The cis-isomer exists in a relatively strain-free, flexible conformation, allowing it to readily adopt low-energy chair-boat and twist-boat forms. In contrast, the trans-isomer is subject to significant ring strain due to the orthogonal arrangement of the p-orbitals of the double bond within the cyclic structure. This inherent strain makes the trans-isomer a high-energy molecule, primed for reactions that can alleviate this energetic penalty.

The conformational landscape of these isomers is a critical determinant of their reactivity. For instance, in elimination and substitution reactions, the ability of the molecule to achieve the required transition state geometry is paramount.

G cluster_cis cis-5-Bromocyclooct-1-ene cluster_trans trans-5-Bromocyclooct-1-ene Cis_Isomer cis-Isomer (Lower Energy, Flexible) Cis_Conformations Multiple Low-Energy Conformations (e.g., Chair-Boat) Cis_Isomer->Cis_Conformations Flexibility Cis_Reactivity Lower Reactivity Cis_Conformations->Cis_Reactivity Leads to Trans_Isomer trans-Isomer (Higher Energy, Strained) Trans_Conformations Strained Conformations (e.g., Twisted) Trans_Isomer->Trans_Conformations Inherent Strain Trans_Reactivity Higher Reactivity Trans_Conformations->Trans_Reactivity Drives G cluster_solvolysis Solvolysis Pathway Comparison Start_Cis cis-5-Bromocyclooct-1-ene Carbocation_Cis Classical Carbocation Start_Cis->Carbocation_Cis Slower Start_Trans trans-5-Bromocyclooct-1-ene Carbocation_Trans Carbocation with Transannular Interaction Start_Trans->Carbocation_Trans Faster Products_Cis Substitution/Elimination Products Carbocation_Cis->Products_Cis Products_Trans Rearranged Products (Hydride Shift) Carbocation_Trans->Products_Trans

Figure 2. Contrasting solvolysis pathways for the cis and trans isomers.

Experimental Protocol: Acetolysis of a Cyclooctyl Derivative (Illustrative)

The following is a generalized protocol based on the acetolysis of cyclo-octyl p-bromobenzenesulphonates, which can be adapted for the study of 5-bromocyclooct-1-ene.

  • Preparation of the Acetolysis Medium: A solution of 0.1 M anhydrous sodium acetate in glacial acetic acid is prepared. The sodium acetate acts as a buffer to neutralize the HBr formed during the reaction.

  • Reaction Setup: The 5-bromocyclooct-1-ene isomer is dissolved in the buffered acetic acid solution in a sealed tube. The concentration is typically in the range of 0.01-0.05 M.

  • Kinetic Monitoring: The reaction is maintained at a constant temperature (e.g., 70 °C). Aliquots are withdrawn at regular intervals, and the reaction is quenched by cooling and dilution with water. The concentration of the unreacted bromide can be determined by potentiometric titration with silver nitrate.

  • Product Analysis: After the reaction has gone to completion, the mixture is worked up by neutralization and extraction. The product distribution is then analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the substitution and elimination products, as well as any rearranged products.

Divergent Pathways in Elimination Reactions

Elimination reactions of the 5-bromocyclooct-1-ene isomers are particularly insightful, as the stereochemical requirements of the transition state can lead to vastly different product distributions. The two primary elimination mechanisms to consider are the E2 (bimolecular elimination) and the Cope elimination (an intramolecular syn-elimination).

E2 Elimination

The E2 mechanism requires an anti-periplanar arrangement of the leaving group (bromide) and a β-proton. The conformational flexibility of the cis- and trans-isomers will determine their ability to achieve this geometry.

  • cis-5-Bromocyclooct-1-ene: Due to its flexibility, the cis-isomer can likely adopt a conformation where a β-proton is anti-periplanar to the bromine atom, allowing for a standard E2 elimination to occur. The use of a bulky, non-nucleophilic base such as potassium tert-butoxide would favor the formation of the Hofmann product (the less substituted alkene) due to steric hindrance.

  • trans-5-Bromocyclooct-1-ene: The rigid and strained nature of the trans-isomer may make it difficult to achieve the ideal anti-periplanar geometry for an E2 reaction. This steric constraint could lead to a slower E2 reaction rate compared to the cis-isomer or favor alternative reaction pathways.

G cluster_e2 E2 Elimination Workflow Start 5-Bromocyclooct-1-ene Isomer Transition_State Anti-periplanar Transition State Start->Transition_State Base Strong, Bulky Base (e.g., KOtBu) Base->Transition_State Product Alkene Product Transition_State->Product

Figure 3. General workflow for an E2 elimination reaction.

Cope-Type Elimination

The Cope elimination is an intramolecular syn-elimination that proceeds through a five-membered cyclic transition state. While typically associated with the pyrolysis of amine N-oxides, the principles can be applied to other systems where a syn-periplanar arrangement is favored. For the 5-bromocyclooct-1-ene isomers, a direct Cope-type elimination is not applicable. However, considering a related system where the bromine is replaced by a group amenable to a syn-elimination (like an N-oxide) highlights the importance of stereochemistry.

  • In a hypothetical Cope elimination of the corresponding N-oxide, the ability of the cis- and trans-isomers to adopt a conformation where the N-oxide and a β-proton are syn-periplanar would dictate the reaction's feasibility and rate. The flexibility of the cis-isomer might allow it to more readily achieve this geometry compared to the rigid trans-isomer.

Table 2: Predicted Reactivity in Elimination Reactions

Reaction Typecis-5-Bromocyclooct-1-enetrans-5-Bromocyclooct-1-ene
E2 Elimination Feasible due to conformational flexibility allowing for an anti-periplanar transition state.Potentially slower or disfavored due to the difficulty in achieving an anti-periplanar transition state.
Cope Elimination (hypothetical) Likely to proceed if a suitable leaving group is present, given the flexibility to achieve a syn-periplanar geometry.May be disfavored due to the rigid conformation, making a syn-periplanar arrangement difficult to attain.

Conclusion: A Tale of Two Isomers

The reactivity of cis- and trans-5-bromocyclooct-1-ene is a compelling illustration of how stereochemistry and conformational strain dictate chemical behavior. The trans-isomer, with its inherent ring strain, is a high-energy species that is significantly more reactive in solvolysis reactions, often proceeding through pathways involving transannular participation. In contrast, the more stable and flexible cis-isomer exhibits more conventional reactivity patterns.

For elimination reactions, the stereochemical requirements of the transition state are paramount. The cis-isomer is well-suited for standard E2 eliminations, while the rigid trans-isomer may face significant hurdles in achieving the necessary geometry. These fundamental differences are not merely academic; they have profound implications for the strategic design of synthetic routes and the development of novel therapeutics, where precise control over stereochemistry and reactivity is essential.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Solvolytic behaviour of cis- and trans-[5-2H1]cyclo-octyl p-bromo-benzenesulphonate—a stereospecific, remote ε-deuterium isotope effect. [Link]

  • Organic Chemistry Portal. Cope Elimination. [Link]

  • Master Organic Chemistry. The Cope Elimination: Introduction, Examples and Mechanism. [Link]

  • Vaia. What are the possible products in the reaction between cis-1,2-dibromocyclohexane and excess potassium tert-butoxide? [Link]

  • Chemistry Steps. tBuOK Elimination. [Link]

Comparative

A Comparative Guide to the Purity Assessment of 5-Bromocyclooct-1-ene via Gas Chromatography-Mass Spectrometry (GC-MS)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Bromocyclooct-1-ene is a valuable synthetic intermediate, particularly in the fields of materials science and bioorthogonal che...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromocyclooct-1-ene is a valuable synthetic intermediate, particularly in the fields of materials science and bioorthogonal chemistry for targeted drug delivery.[1] Its utility is contingent on its purity, as isomeric and dimeric impurities can lead to undesirable side reactions and compromise the integrity of downstream applications. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust purity assessment of 5-bromocyclooct-1-ene. We delve into the causality behind experimental choices, from column selection to temperature programming, to equip researchers with the expertise to develop self-validating analytical protocols.

The Synthetic Landscape: Understanding Potential Impurities

The synthesis of 5-bromocyclooct-1-ene commonly proceeds via the allylic bromination of cyclooctene, often employing N-bromosuccinimide (NBS) as the bromine source under radical initiation conditions (e.g., light or AIBN).[2][3][4] This reaction mechanism, while effective, is prone to generating a specific array of impurities that present a distinct analytical challenge.

Primary Impurities of Concern:

  • Unreacted Starting Material: Residual cyclooctene.

  • Positional Isomers: The resonance-stabilized allylic radical intermediate can lead to the formation of other bromocyclooctene isomers, such as 3-bromocyclooct-1-ene and 4-bromocyclooct-1-ene.[5][6]

  • Dibrominated Byproducts: Over-reaction can lead to the formation of dibromocyclooctane species.

  • Solvent-Related Byproducts: In some cases, the reaction solvent can participate in side reactions.[5]

The structural similarity and close boiling points of these potential impurities necessitate a high-resolution analytical technique, for which GC-MS is exceptionally well-suited.[7]

The Analytical Cornerstone: Why GC-MS is the Method of Choice

GC-MS combines the superior separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.

  • Gas Chromatography (GC): This technique excels at separating volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[7] By carefully selecting the column and optimizing the temperature program, isomeric impurities can be chromatographically resolved.

  • Mass Spectrometry (MS): As separated components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. For brominated compounds, MS is particularly powerful due to the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~1:1 ratio).[8][9][10] This results in a distinctive pair of peaks (M+ and M+2) in the mass spectrum for any fragment containing a single bromine atom, making the identification of brominated species unambiguous.

A Comparative Analysis of Critical GC Method Parameters

The success of the purity assessment hinges on the strategic selection and optimization of several key GC parameters.

The Heart of the Separation: The Analytical Column

The choice of the GC column's stationary phase is the most critical factor in achieving separation. The guiding principle is "like dissolves like," where the polarity of the stationary phase should be matched to the analytes.[11][12] For separating the target analyte from its isomers, a mid-polarity column is often superior to a non-polar one.

Parameter DB-5ms (5%-Phenyl)-methylpolysiloxane DB-17ms (50%-Phenyl)-methylpolysiloxane Rationale & Expert Insight
Polarity Low PolarityIntermediate PolarityWhile boiling point is the primary driver of separation on a non-polar phase, the increased phenyl content in the DB-17ms phase introduces π-π interactions. These interactions provide an additional separation mechanism, enhancing selectivity for positional isomers which may have very similar boiling points.[13]
Resolution of Isomers ModerateExcellentThe enhanced selectivity of the mid-polarity phase typically results in better baseline resolution between 5-bromocyclooct-1-ene and other isomers like 3-bromocyclooct-1-ene.
General Applicability Good general-purpose column for a wide range of analytes.More specialized, offering superior performance for aromatic compounds and positional isomers.For routine screening, a DB-5ms may suffice, but for rigorous purity determination where isomeric impurities are a concern, a DB-17ms or a similar mid-polarity column is the authoritative choice.
Optimizing the Separation: The Oven Temperature Program

A temperature program, where the oven temperature is increased during the run, is essential for analyzing mixtures with varying boiling points.[14] A slow ramp rate is generally preferred to improve the resolution of closely eluting isomers.[15]

  • Initial Temperature and Hold: A lower initial temperature (e.g., 60 °C) with a short hold time (1-2 minutes) allows the analytes to focus at the head of the column, leading to sharper peaks.[15] For splitless injection, the initial temperature should be set about 20 °C below the boiling point of the injection solvent.[16]

  • Ramp Rate: A slower ramp rate (e.g., 5-10 °C/min) increases the interaction time of analytes with the stationary phase, thereby enhancing resolution.[16][17] An optimal ramp rate can be estimated as 10 °C per column hold-up time.[16]

  • Final Temperature and Hold: The final temperature should be high enough to ensure all potential high-boiling impurities (like dibrominated byproducts) are eluted from the column, preventing carryover into subsequent runs.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust methodology for the GC-MS analysis of synthesized 5-bromocyclooct-1-ene. It is intended as a starting point and should be optimized for the specific instrumentation in use.

Sample Preparation
  • Accurately weigh approximately 10 mg of the synthesized 5-bromocyclooct-1-ene sample.

  • Dissolve the sample in 1.0 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane). Ensure the solvent does not co-elute with any peaks of interest.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 2 mL autosampler vial.

Recommended GC-MS Parameters
Parameter Setting Rationale / Justification
GC System Agilent 8890 GC or equivalentN/A
MS System Agilent 5977B MSD or equivalentN/A
Column DB-17ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent selectivity for positional isomers.[13]
Inlet Mode Split (50:1 ratio)Prevents column overload and ensures sharp peaks for purity assessment.
Inlet Temp 250 °CEnsures rapid and complete vaporization of the analyte and impurities.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good efficiency.
Oven Program 60 °C (hold 2 min), then ramp 8 °C/min to 280 °C (hold 5 min)The slow ramp enhances resolution of closely eluting isomers.[15][17]
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization sources.
Ionization Mode Electron Ionization (EI)70 eV
MS Scan Range 40-400 m/zCaptures the molecular ion and key fragments of the target compound and likely impurities.
System Suitability and Validation

Before analyzing unknown samples, the system's performance must be verified.

  • Prepare a Resolution Standard: Create a mixture containing the starting material (cyclooctene) and a purified standard of 5-bromocyclooct-1-ene.

  • Inject the Standard: Analyze the mixture using the method above.

  • Performance Check: The chromatographic resolution between the two peaks should be greater than 2.0. This confirms the system's ability to separate key components and ensures the trustworthiness of the subsequent purity analysis.

Data Interpretation: From Chromatogram to Purity Report

The workflow for interpreting the acquired data is a systematic process that ensures accurate identification and quantification.

GCMS_Data_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation cluster_2 Reporting Sample_Prep Sample Preparation GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis TIC_Review Review Total Ion Chromatogram (TIC) GCMS_Analysis->TIC_Review Peak_Integration Integrate All Peaks TIC_Review->Peak_Integration Mass_Spec_ID Identify Peaks via Mass Spectra Peak_Integration->Mass_Spec_ID For each peak Purity_Calc Calculate Area % Purity Mass_Spec_ID->Purity_Calc Final_Report Final Purity Report Purity_Calc->Final_Report

Caption: Workflow for GC-MS data interpretation and purity reporting.

  • Review the Total Ion Chromatogram (TIC): Identify the main peak corresponding to 5-bromocyclooct-1-ene and any smaller peaks representing impurities.

  • Identify Each Peak:

    • Extract the mass spectrum for each integrated peak.

    • Confirm the identity of 5-bromocyclooct-1-ene by observing its molecular ion (m/z 188/190) and the characteristic 1:1 ratio M+/M+2 isotopic pattern.[8][9]

    • Identify impurities by comparing their mass spectra to known standards or spectral libraries (e.g., NIST). Look for the molecular ion of cyclooctene (m/z 110) or the M+/M+2/M+4 pattern of dibrominated species.[18]

  • Calculate Purity: The purity is typically estimated using the area percent method. This assumes that all compounds have a similar response factor in the detector.

    Purity (%) = (Area of 5-bromocyclooct-1-ene Peak / Total Area of All Peaks) x 100

    Note: For highly accurate quantitative results, a full calibration with certified reference standards for each impurity is required. However, for routine purity assessment, the area percent method provides a reliable estimate.

Conclusion

The rigorous assessment of 5-bromocyclooct-1-ene purity is not merely a quality control step but a fundamental requirement for ensuring the success and reproducibility of subsequent synthetic and biological applications. By leveraging the power of GC-MS and making informed, scientifically-grounded decisions on column selection and method parameters, researchers can confidently characterize their synthesized material. The use of a mid-polarity column combined with a slow, optimized temperature ramp provides the necessary resolution to separate critical isomeric impurities. This guide serves as a foundational framework, empowering scientists to develop and validate robust analytical methods tailored to their specific needs.

References

  • Vertex AI Search. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
  • Winona State University. (n.d.). Allylic Rearrangement in NBS Bromination Reactions - OpenRiver.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • ConnectSci. (2011, May 2). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Benchchem. (2025). Application Notes and Protocols: Mechanism of Allylic Bromination using N-Bromoamides.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds.
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
  • Benchchem. (2025). Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation.
  • Phenomenex. (2025, December 5). The Principles of How GC-MS Works.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • LCGC International. (2020, November 12). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • Element Lab Solutions. (n.d.). GC Temperature Program Development.
  • Benchchem. (n.d.). 5-Bromocyclooct-1-ene CAS 4103-12-2|RUO.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • LCGC International. (2020, December 19). Pragmatic Rules for GC Column Selection.
  • Supelco. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • SCION Instruments. (2025, June 13). GC-MS sample preparation and column choice guide.

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profile &amp; Disposal Causality

An essential component of modern drug development and materials science, 5-Bromocyclooct-1-ene (CAS 4103-12-2) is a highly reactive medium-ring allylic bromide. It is predominantly utilized as a precursor in Ring-Opening...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of modern drug development and materials science, 5-Bromocyclooct-1-ene (CAS 4103-12-2) is a highly reactive medium-ring allylic bromide. It is predominantly utilized as a precursor in Ring-Opening Metathesis Polymerization (ROMP) and as a critical intermediate in the synthesis of trans-cyclooctene (TCO) derivatives for bioorthogonal "click-to-release" chemistry[1].

Due to the presence of a covalently bound halogen (bromine) at the allylic position, the disposal of this compound and its associated reaction waste cannot follow standard organic solvent protocols. This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of 5-Bromocyclooct-1-ene waste in professional laboratory environments.

To manage chemical waste effectively, one must understand the molecular behavior that dictates its disposal pathway. 5-Bromocyclooct-1-ene is not merely a flammable organic; it is a halogenated organic compound .

The Causality of Halogenated Waste Segregation: When organic waste is destroyed via thermal treatment (incineration), carbon and hydrogen combust into


 and 

. However, the presence of halogens (fluorine, chlorine, bromine, iodine) fundamentally alters the exhaust profile. During incineration, the bromine in 5-Bromocyclooct-1-ene generates corrosive hydrobromic acid (HBr) gas[2].

To prevent environmental contamination and destruction of the incinerator lining, halogenated waste must be routed to specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic exhaust[2]. Because this specialized treatment is significantly more expensive and logistically complex, mixing halogenated waste like 5-Bromocyclooct-1-ene with non-halogenated waste unnecessarily increases institutional disposal costs and environmental burden[3]. Furthermore, the allylic bromine is highly susceptible to nucleophilic substitution; mixing it with incompatible chemical waste (e.g., strong nucleophiles, bases, or metals) can trigger dangerous exothermic reactions in the waste carboy[1][4].

Table 1: 5-Bromocyclooct-1-ene Waste Characterization Data
ParameterValue / SpecificationOperational Implication
CAS Number 4103-12-2[1]Required for all hazardous waste labeling.
Chemical Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

[5]
Confirms halogenated status (>2% halogen content dictates waste stream)[6].
Primary Hazard Irritant, Halogenated Organic[1]Requires specific PPE (nitrile/chloroprene gloves) and fume hood handling[3].
Incompatibilities Strong oxidizing agents, strong bases, active metalsMust be strictly excluded from the designated waste container to prevent pressurization.
Container Material High-Density Polyethylene (HDPE) or PTFE-lined glass[3]Do not use metal safety cans. Halogenated solvents can slowly dissociate to produce trace acids, which corrode metal[4].

Part 2: Standard Operating Procedure for Disposal

The following protocol outlines a self-validating system for the disposal of 5-Bromocyclooct-1-ene. Every step includes a validation check to ensure compliance with Environmental Health and Safety (EH&S) standards.

Step 1: Container Preparation and SAA Establishment
  • Select the Receptacle: Obtain a 4-liter white poly (HDPE) bottle or a 5-gallon plastic carboy specifically designated for halogenated waste[3]. Ensure the cap is threaded and seals tightly[7].

  • Establish Secondary Containment: Place the container in a Nalgene or polypropylene tub within a designated Satellite Accumulation Area (SAA), such as a ventilated flammable storage cabinet or directly under a chemical fume hood[3][4].

  • Validation Check: Inspect the container for prior residues. Ensure no non-halogenated labels are present.

Step 2: Waste Segregation and Addition
  • Verify pH and Composition: Ensure the waste mixture containing 5-Bromocyclooct-1-ene is liquid at room temperature and has a pH adjusted to between 6 and 9 if aqueous mixtures are involved[6].

  • Exclude Contaminants: Strictly verify that the waste stream contains no heavy metals, cyanides, pesticides, or acutely toxic "P-listed" wastes[3].

  • Transfer: In an operating chemical fume hood, carefully pour the 5-Bromocyclooct-1-ene waste into the container[3].

  • Validation Check: Cap the container immediately after adding the waste. The container must remain "vapor tight" and "spill proof" at all times when not actively receiving waste[7].

Step 3: Labeling and Documentation
  • Affix the Tag: Attach an institutional "Hazardous Waste Tag" before or at the exact time the first drop of waste is added[3][7].

  • Nomenclature: Write the full chemical name: "5-Bromocyclooct-1-ene". Do not use abbreviations (e.g., do not write "COE-Br" or "ROMP waste")[7].

  • Hazard Identification: Check the boxes for "Halogenated Solvents", "Toxic", and "Flammable/Combustible"[3].

  • Validation Check: Ensure the tag is clearly visible without having to remove the container from its secondary containment[3].

Step 4: EH&S Transfer
  • Volume Limits: Do not allow the SAA to accumulate more than 55 gallons of total waste, or exceed the local institutional limit (often 10-25 gallons for halogenated solvents)[3][7].

  • Pickup Request: Submit a chemical waste collection request to your institutional EH&S department for professional transfer to a rotary kiln incineration facility[2][3].

Part 3: Emergency Spill Management

In the event of a 5-Bromocyclooct-1-ene spill during the disposal process, immediate containment is required to prevent vapor inhalation and environmental release.

  • Ventilation: Close laboratory doors but leave the chemical fume hood running to exhaust the vapors from the area[7].

  • Absorption: Place inert, chemical-resistant absorbent pads directly over the spill. Allow the pads to sit and fully absorb the liquid[7].

  • Solid Waste Routing: Place the saturated absorbent pads into a heavy-duty plastic bag or a sealable solid waste container. This material is now considered solid halogenated hazardous waste and must be tagged accordingly for EH&S pickup[3][7]. Do not throw it in the regular trash.

Part 4: Logical Workflow Visualization

The following diagram maps the logical decision tree and physical routing for 5-Bromocyclooct-1-ene waste, ensuring strict adherence to environmental safety protocols.

HalogenatedWasteWorkflow Gen Waste Generation (5-Bromocyclooct-1-ene) Check Validation: Check for Incompatibles (Metals, Strong Bases) Gen->Check Seg Segregation: Route to Halogenated Stream Check->Seg Verified Clean Error Non-Halogenated Stream (DO NOT USE) Check->Error Mixed Waste Store SAA Storage: HDPE Carboy + Secondary Containment Seg->Store EHS Logistics: EH&S Collection Request Store->EHS Volume Reached Disp Final Destruction: Rotary Kiln Incineration w/ Caustic Scrubbing EHS->Disp

Caption: Operational workflow and validation checkpoints for the safe lifecycle management of 5-Bromocyclooct-1-ene.

References

  • Treatment and disposal of chemical wastes in daily laboratory work, oc-praktikum.de.
  • Halogenated Organic Liquids - Standard Operating Procedure, University of Illinois (illinois.edu).
  • Halogenated Solvents in Laboratories - Campus Operations, Temple University (temple.edu).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Environmental Protection Agency (epa.gov).
  • 5-Bromocyclooct-1-ene CAS 4103-12-2 | RUO, Benchchem.
  • Standard Operating Procedure: Halogenated Solvents, Washington State University (wsu.edu).
  • Safety Data Sheet: 5-Bromocyclooctene, ChemScene.

Sources

Handling

Personal protective equipment for handling 5-Bromocyclooct-1-ene

Executive Summary: The Nature of the Hazard 5-Bromocyclooct-1-ene (CAS: 4103-12-2) is not a generic solvent; it is a functionalized allylic bromide.[1] In organic synthesis, particularly in cross-coupling or nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nature of the Hazard

5-Bromocyclooct-1-ene (CAS: 4103-12-2) is not a generic solvent; it is a functionalized allylic bromide.[1] In organic synthesis, particularly in cross-coupling or nucleophilic substitution reactions, its utility stems from the lability of the carbon-bromine bond.[1]

The Safety Paradox: While often classified merely as an "Irritant" (H315/H319) or "Harmful" (H302) in basic Safety Data Sheets (SDS), its chemical structure reveals a deeper hazard. As an allylic bromide, it possesses significant alkylating potential and can act as a sensitizer or lachrymator upon degradation.[1] Furthermore, halogenated cycloalkenes are prone to elimination reactions, potentially releasing hydrogen bromide (HBr) gas if improperly stored or heated.

This guide moves beyond the "minimum compliance" of an SDS to a "maximum safety" operational standard.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific risks associated with this molecule's reactivity profile.[1]

Hazard CategorySpecific RiskMechanism of Action
Chemical Reactivity Alkylating Agent The allylic C-Br bond is reactive toward nucleophiles (DNA/Proteins), posing a potential sensitization risk.[1]
Physical Hazard Combustible Liquid While less volatile than C5 analogs, C8 rings are combustible.[1] Vapors can travel to ignition sources.[1][2][3][4]
Health (Acute) Lachrymator Potential Degradation products or impurities may irritate mucous membranes (eyes/lungs) more severely than the pure compound.[1]
Health (Chronic) Respiratory Irritant Inhalation of mists or vapors can cause long-term sensitization.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated hydrocarbons.[1] The permeation rate of organobromides through thin nitrile is rapid.[1]

PPE Selection Logic

PPE_Selection Start Task Assessment Minor Minor Handling (< 5 mL transfer) Start->Minor Major Major Handling (Synthesis/Spill) Start->Major Gloves1 Double Nitrile Gloves (Change every 15 mins) Minor->Gloves1 Resp1 Fume Hood Only (Sash < 18 inches) Minor->Resp1 Gloves2 Laminate (Silver Shield) under Nitrile Outer Major->Gloves2 Resp2 Respirator (OV/AG Cartridge) if outside hood Major->Resp2

Figure 1: Decision logic for PPE selection based on operational scale.

Detailed Equipment Specifications
Protection ZoneRecommendationTechnical Justification
Hand Protection (Routine) Double Nitrile (min 0.11 mm) Provides "splash" protection.[1] The outer glove protects the inner glove from contamination.[1] Change immediately upon splash.
Hand Protection (Critical) Laminate (Silver Shield/4H) Mandatory for spills. Halogenated compounds permeate nitrile in minutes.[1] Laminate offers >4 hr breakthrough time.[1]
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary control.[1] If hood is unavailable, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label) to capture HBr byproducts.[1]
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate for alkylating agents.[1] Goggles seal against vapors; face shield protects neck/skin.[1][5]
Body Poly-coated Lab Coat / Apron Standard cotton coats absorb liquids.[1] Use a chemically resistant apron for transfers >100 mL.[1]

Operational Handling Protocols

A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes radical degradation.[1]

  • Temperature: 2–8°C .[1][6] Cold storage retards elimination to 1,3-dienes.[1]

  • Light: Amber glass or aluminum foil wrap is required.[1] UV light cleaves the C-Br bond.[1]

B. Transfer Technique (Cannula Method)

Avoid open pouring to minimize vapor release.[1]

  • Setup: Secure the reagent bottle and receiving flask. Purge both with inert gas.[1]

  • Pressure: Insert a bleed needle (to bubbler) into the receiving flask.

  • Transfer: Use a double-tipped needle (cannula).[1] Apply slight positive pressure (inert gas) to the reagent bottle to push the liquid into the receiving flask.

  • Cleanup: Flush the cannula with acetone into a waste container before disconnecting.[1]

Emergency Response & Spill Management

Scenario: A 50 mL bottle of 5-Bromocyclooct-1-ene drops and shatters inside the fume hood.

Immediate Action Plan

Spill_Response Alert 1. ALERT Notify Lab Personnel Isolate 2. ISOLATE Close Sash, Max Ventilation Alert->Isolate PPE 3. PPE UP Don Silver Shield Gloves & Goggles Isolate->PPE Absorb 4. ABSORB Use Vermiculite or Activated Carbon PPE->Absorb Clean 5. CLEAN Wash surface with Soap & Water Absorb->Clean

Figure 2: Step-by-step workflow for managing a halogenated spill.[1][3]

Detailed Steps:

  • Evacuate: If the spill is outside the hood, evacuate the room immediately due to respiratory irritation risks.[1]

  • Absorb: Do NOT use paper towels (fire hazard/rapid evaporation).[1] Use Vermiculite or Activated Carbon .[1] Carbon is superior as it adsorbs organic vapors.[1]

  • Neutralize: No direct neutralization is needed, but washing the area with a dilute surfactant solution removes oily residues.[1]

  • Disposal: Collect absorbent in a sealable container. Label as "Solid Hazardous Waste - Halogenated Organic." [1]

Waste Disposal Strategy

Improper disposal of halogenated organics is a leading cause of regulatory fines and environmental toxicity.[1]

  • Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is treated as halogenated.[1]

  • Labeling: Must be labeled "Halogenated Organic Waste." [1]

  • EPA Codes (USA): Likely falls under D001 (Ignitable) if flash point <60°C (verify specific batch) or mixed solvent codes like F002 if spent solvents are involved.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound has degraded to release HBr (corrosive).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13865701, 5-(Bromomethyl)cyclooct-1-ene. Retrieved from [Link]

  • Princeton University EHS. (2022).[1] Laboratory Safety Guide: Halogenated Solvents. Retrieved from [Link]

Sources

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